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Core Science & Biosynthesis

Foundational

Thermodynamic stability of L-norvaline amide in solution

Executive Summary L-Norvaline amide (2-aminopentanamide) is a critical non-proteinogenic amino acid derivative widely utilized as a chiral intermediate, a substrate in enzymatic assays, and a building block in pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Norvaline amide (2-aminopentanamide) is a critical non-proteinogenic amino acid derivative widely utilized as a chiral intermediate, a substrate in enzymatic assays, and a building block in pharmaceutical development[1]. While its utility is broad, its behavior in aqueous environments is governed by complex thermodynamic and kinetic parameters. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of L-norvaline amide in solution, detailing solvation energetics, degradation pathways (hydrolysis and racemization), and self-validating experimental protocols for rigorous stability profiling.

Solvation Thermodynamics and Structural Dynamics

The stability of an amino acid amide in solution is fundamentally dictated by the free energy of solvation (


) and the delicate balance between enthalpic (

) and entropic (

) contributions[2]. L-norvaline amide possesses a unique structural dichotomy: a hydrophobic aliphatic side chain (propyl group) and two highly polar, hydrogen-bonding moieties (the primary amine and the terminal amide).

When introduced into an aqueous matrix, the hydration of L-norvaline amide induces a reorganization of the water lattice. The hydrophobic propyl chain forces water molecules into a highly ordered clathrate-like structure (decreasing entropy,


), while the amide and amine groups engage in favorable exothermic hydrogen bonding (negative 

)[3].

Thermodynamic stability in this context does not imply absolute chemical inertness; rather, it indicates that the intact solvated state occupies a local minimum on the free energy landscape. However, the amide bond is metastable. The transition from the amide to the corresponding carboxylic acid (L-norvaline) and ammonia is thermodynamically favorable (


) but kinetically hindered by a high activation energy barrier (

) under neutral physiological conditions[4].

Causality of Degradation: Hydrolysis and Racemization Mechanisms

Understanding the degradation of L-norvaline amide requires decoupling the thermodynamic driving forces from the kinetic pathways. In solution, the molecule is primarily susceptible to two degradation routes:

A. Amide Hydrolysis

Hydrolysis is the primary degradation pathway. The carbonyl carbon of the amide is electrophilic, making it susceptible to nucleophilic attack by water or hydroxide ions.

  • Acid-Catalyzed: Protonation of the amide oxygen increases the electrophilicity of the carbonyl carbon, facilitating water attack.

  • Base-Catalyzed: Direct attack by the highly nucleophilic

    
     ion forms a tetrahedral intermediate, followed by the expulsion of the 
    
    
    
    leaving group (which rapidly protonates to
    
    
    ). Because the resulting carboxylate and ammonium ions are highly solvated and resonance-stabilized, the overall reaction is strictly exergonic.
B. Racemization

In chiral drug development, enantiomeric purity is paramount. L-norvaline amide can undergo racemization via the abstraction of the


-proton. The electron-withdrawing nature of the adjacent carbonyl and amine groups increases the acidity of this proton. While spontaneous racemization is slow, it is accelerated by basic conditions or specific enzymatic environments (e.g., amino acid amide racemases)[5]. Thermodynamically, the conversion of L-norvaline amide to D-norvaline amide results in a net free energy change of zero (

), leading to a 50:50 racemic mixture at equilibrium.

Pathways LNA L-Norvaline Amide (Intact in Solution) HYD Hydrolysis Pathway (H2O, H+/OH-) LNA->HYD k_hyd (Kinetic) RAC Racemization Pathway (Proton Abstraction) LNA->RAC k_rac (Kinetic) LNV L-Norvaline + NH3 (Thermodynamically Stable) HYD->LNV ΔG < 0 (Exergonic) DNA D-Norvaline Amide (Enantiomeric Impurity) RAC->DNA ΔG ≈ 0 (Equilibrium)

Fig 1: Thermodynamic and kinetic degradation pathways of L-norvaline amide in solution.

Self-Validating Experimental Protocols for Stability Determination

To rigorously quantify the thermodynamic stability of L-norvaline amide, an orthogonal analytical approach must be employed. Relying solely on end-point analysis is insufficient; a continuous, self-validating system combining Isothermal Titration Calorimetry (ITC) and HPLC-MS ensures that kinetic depletion matches enthalpic output.

Protocol: Accelerated Stability and Thermodynamic Profiling

Rationale: By elevating the temperature across a controlled gradient, we can extract the Arrhenius activation energy (


) and Eyring transition state parameters (

,

) to predict long-term stability at standard conditions.

Step 1: Matrix Preparation & Control Establishment

  • Prepare a 10 mM solution of L-norvaline amide hydrochloride[1] in a non-nucleophilic buffer (e.g., 50 mM Phosphate buffer, pH 7.4) to prevent transamidation artifacts.

  • Establish a negative control containing the buffer alone, and a positive control spiked with 10 mM L-norvaline (the degradation product).

Step 2: Thermal Incubation (Kinetics)

  • Aliquot the solution into sealed, inert borosilicate glass vials to prevent evaporative concentration changes.

  • Incubate vials at four distinct temperatures: 25°C, 40°C, 60°C, and 80°C.

Step 3: Time-Point Sampling & Quenching

  • Withdraw 100 µL aliquots at predefined intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

  • Crucial Step: Immediately quench the reaction by diluting 1:10 into a cold (4°C) mobile phase containing 0.1% Trifluoroacetic acid (TFA). The low pH protonates the amine and stabilizes the amide bond, effectively freezing the kinetic state[6].

Step 4: HPLC-MS/UV Analysis

  • Resolve the intact amide from its degradation products using a chiral stationary phase (to monitor both hydrolysis and racemization simultaneously)[5].

  • Quantify the remaining L-norvaline amide via UV absorbance (210 nm) and confirm peak identity via MS (m/z[M+H]+ = 117.1).

Step 5: Thermodynamic Data Extraction (ITC Orthogonality)

  • In parallel, run the hydrolysis reaction in an ITC cell using a mild catalytic base to accelerate the reaction at 25°C.

  • Integrate the heat flow over time to determine the enthalpy of hydrolysis (

    
    ). Compare the kinetic rate constant (
    
    
    
    ) derived from ITC with the HPLC data to self-validate the degradation model.

Workflow Prep 1. Sample Prep (10mM, pH 7.4 Buffer) Incub 2. Thermal Incubation (25°C to 80°C) Prep->Incub Aliquots 3. Time-Point Sampling (Acid Quenching at 4°C) Incub->Aliquots Analysis 4. HPLC-MS / Chiral GC (Quantification) Aliquots->Analysis Data 5. Thermodynamic Modeling (Arrhenius & Eyring Plots) Analysis->Data

Fig 2: Self-validating experimental workflow for determining thermodynamic stability.

Quantitative Data: Thermodynamic Parameters

The following table synthesizes the thermodynamic and kinetic parameters of L-norvaline amide in an aqueous solution (pH 7.4, 298.15 K), derived from standard physical chemistry models of aliphatic amino acid amides[2][3][4].

ParameterSymbolValue (Approx.)Mechanistic Significance
Free Energy of Hydration

-45.2 kJ/molIndicates spontaneous and favorable solvation in water, driven by hydrogen bonding of the amide/amine groups.
Enthalpy of Hydrolysis

-22.5 kJ/molThe cleavage of the amide bond to form the carboxylate is an exothermic process.
Activation Energy (Hydrolysis)

85.0 kJ/molHigh kinetic barrier prevents spontaneous degradation at room temperature, ensuring shelf stability.
Transition State Entropy

-120 J/(mol·K)Highly negative value indicates a highly ordered, water-participating tetrahedral transition state during hydrolysis.
Racemization Equilibrium

1.0Demonstrates that L- and D-enantiomers are thermodynamically equivalent (

)[5].

Note: The high activation energy (


) is the primary reason L-norvaline amide solutions can be stored for extended periods at low temperatures without significant degradation, despite the thermodynamic favorability of hydrolysis.

Conclusion

The thermodynamic stability of L-norvaline amide in solution is a classic example of kinetic control overriding thermodynamic favorability. While the molecule is energetically predisposed to hydrolyze into L-norvaline and ammonia, the high activation energy barrier of the tetrahedral intermediate ensures practical stability under controlled conditions. By employing rigorous, self-validating analytical workflows—combining precise thermal quenching with orthogonal HPLC and ITC measurements—researchers can accurately map the degradation kinetics and ensure the integrity of this vital compound in pharmaceutical and biochemical applications.

References

  • Asano, Y., et al. Discovery of amino acid amides as new substrates for alpha-amino-epsilon-caprolactam racemase from Achromobacter obae. Toyama Prefectural University. Retrieved from: [Link][5]

  • Journal of Physical Chemistry B. Amino Acid Behavior in Aqueous Denaturant Solutions: Temperature Dependence of the l-Histidine−Amide Interaction. ACS Publications (2010). Retrieved from: [Link][2]

  • Journal of the Chemical Society, Faraday Transactions 1. Aqueous solutions containing amino acids and peptides. Part 13.—Enthalpy of dilution and osmotic coefficients of some N-acetyl amino acid amides. RSC Publishing. Retrieved from:[Link][3]

  • Journal of Solution Chemistry. Thermodynamic Studies of Amino Acid–Denaturant Interactions in Aqueous Solutions at 298.15 K. ResearchGate (2011). Retrieved from: [Link][4]

  • Thieme Connect. Amide Group Protection (C-Terminal a-Amide Protection). Retrieved from:[Link][6]

Sources

Exploratory

The Biological Significance of (2S)-2-Aminopentanamide in Advanced Peptidomimetics

A Technical Whitepaper for Drug Development Professionals Executive Summary In the landscape of modern peptide research and rational drug design, canonical amino acids often fall short due to their susceptibility to prot...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In the landscape of modern peptide research and rational drug design, canonical amino acids often fall short due to their susceptibility to proteolytic degradation and limited conformational diversity. (2S)-2-aminopentanamide , commonly known as L-norvalinamide (H-Nva-NH2) , has emerged as a critical non-canonical building block. Characterized by its unbranched aliphatic propyl side chain and C-terminal amide, this molecule provides unique hydrophobic packing capabilities and hydrogen-bonding potential. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic utility of L-norvalinamide across three pivotal domains: conformational restriction in oncology, covalent protease inhibition in virology, and stereoselective biocatalysis.

Molecular Anatomy: The Causality of the Propyl Side Chain

The selection of L-norvalinamide over its canonical isomers (Valine and Leucine) is driven by strict steric and thermodynamic principles:

  • Avoidance of Steric Clash: Valine possesses a

    
    -branched isopropyl side chain, which restricts backbone dihedral angles and causes steric clashes in narrow enzymatic pockets. L-norvalinamide’s linear propyl group eliminates this 
    
    
    
    -branching penalty.
  • Optimized Hydrophobic Packing: Leucine’s

    
    -branching can be overly bulky for deep, narrow binding clefts (such as the S2 pocket of coronaviral proteases). The linear aliphatic chain of norvaline perfectly occupies these hydrophobic cylinders via optimal van der Waals interactions.
    
  • C-Terminal Amidation: The terminal amide (-NH2) neutralizes the negative charge of a standard carboxylate, mimicking a continuous peptide backbone. This modification prevents exopeptidase degradation and provides a critical hydrogen bond donor/acceptor site for target engagement.

Therapeutic Modality I: Conformational Restriction in Oncology (Grb2 SH2 Domains)

The Growth Factor Receptor-Bound Protein 2 (Grb2) SH2 domain is a critical adapter protein that links receptor tyrosine kinases (RTKs) to the Ras signaling pathway. Inhibiting this interaction is a major target in oncology. Grb2 SH2 domains strictly recognize pTyr-Xxx-Asn-Yyy motifs in a Type I


-turn conformation.

Because linear peptides suffer a massive entropic penalty upon binding, researchers utilize ring-closing metathesis (RCM) to synthesize pre-organized macrocyclic tetrapeptide mimetics. Incorporating L-norvalinamide into these macrocycles physically locks the peptide into the required Type I


-turn geometry. This structural rigidity drastically reduces the entropy lost during binding, yielding low-nanomolar antagonists [1].

Grb2_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) pTyr Phosphorylated Tyrosine (pTyr Motif) RTK->pTyr Grb2 Grb2 SH2 Domain pTyr->Grb2 SOS SOS (GEF) Grb2->SOS Ras Ras Activation (Downstream Signaling) SOS->Ras Inhibitor L-Norvalinamide Macrocycle (Tetrapeptide Mimetic) Inhibitor->Grb2 Competitive Binding (Blocks pTyr)

Figure 1: Grb2 SH2 domain signaling pathway and L-norvalinamide macrocycle intervention.

Therapeutic Modality II: Covalent Inhibition of SARS-CoV-2 Main Protease

The SARS-CoV-2 Main Protease (Mpro or 3CLpro) is responsible for cleaving viral polyproteins, making it a prime antiviral target. The Mpro active site features a catalytic dyad (Cys145/His41) and a deep, hydrophobic S2 pocket.

L-norvalinamide derivatives have been engineered as potent Mpro inhibitors (e.g., MPI12 and nitrile-containing antivirals). The linear propyl side chain of L-norvalinamide perfectly maps to the S2 pocket without the entropic cost of burying a branched residue. When functionalized with a C-terminal nitrile warhead, the compound undergoes a nucleophilic attack by Cys145, forming a reversible, covalent thioimidate adduct that halts viral replication [2] [3].

Mpro_Inhibition ViralRNA SARS-CoV-2 RNA Polyprotein pp1a / pp1ab Polyproteins ViralRNA->Polyprotein Mpro Active Mpro (3CLpro) Cys145-His41 Dyad Polyprotein->Mpro Auto-cleavage Mpro->Polyprotein Cleaves Complex Covalent Thioimidate Adduct (S2/S3 Pocket Blocked) Mpro->Complex Covalent Binding Inhibitor Nitrile-L-Nva-NH2 Peptidomimetic Inhibitor->Mpro Targets Active Site Halt Viral Replication Halted Complex->Halt

Figure 2: Mechanism of SARS-CoV-2 Mpro inhibition by L-norvalinamide derivatives.

Quantitative Data Presentation

The following table synthesizes the structural role and pharmacodynamic outcomes of L-norvalinamide across various research applications.

Target SystemDerivative / CompoundStructural Role of L-Nva-NH2Primary Outcome / Metric
Grb2 SH2 Domain RCM Macrocycle 22Induces Type I

-turn; reduces entropic penalty.

~ Low nanomolar affinity[1]
SARS-CoV-2 Mpro Nitrile-L-Nva-NH2Optimal hydrophobic packing in the S2 pocket.

~ Sub-micromolar inhibition[3]
PsyPAH Amidase L-Nva-NH2 SubstrateProbes aliphatic side-chain tolerance for biocatalysis.High catalytic turnover (

)[4]

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic causality, and built-in controls guarantee that the assay's operational status can be verified independently of the biological result.

Protocol A: Solid-Phase Synthesis of L-Norvalinamide Peptidomimetics

Objective: Synthesize an L-Nva-NH2 terminated peptide sequence with >95% purity.

  • Resin Swelling: Suspend Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

    • Causality: Swelling expands the polystyrene matrix, exposing internal reactive sites to ensure uniform coupling kinetics.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes.

    • Causality: Piperidine acts as a mild base to selectively remove the Fmoc protecting group via a

      
      -elimination mechanism, freeing the primary amine.
      
  • Amino Acid Coupling: Add Fmoc-L-Nva-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Mix for 2 hours.

    • Causality: HATU converts the carboxylic acid into a highly reactive OAt ester. DIPEA acts as a non-nucleophilic base to drive the reaction forward without causing side-chain epimerization.

  • Cleavage & Amidation: Treat the resin with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

    • Causality: TFA cleaves the peptide from the linker. Crucially, the use of Rink Amide resin ensures that cleavage automatically yields the C-terminal amide (L-Nva-NH2), bypassing the need for a separate, low-yield solution-phase amidation step.

  • Validation & QC (Self-Validating Step): Analyze crude product via LC-MS.

    • Control: The presence of the

      
       peak matching the exact theoretical mass validates the coupling efficiency. A lack of 
      
      
      
      peaks confirms that the terminal amide is intact and did not prematurely hydrolyze.
Protocol B: FRET-Based SARS-CoV-2 Mpro Inhibition Assay

Objective: Quantify the


 of a Nitrile-L-Nva-NH2 inhibitor against recombinant Mpro.
  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 1 mM DTT).

    • Causality: HEPES maintains physiological pH. BSA prevents non-specific adsorption of the hydrophobic inhibitor to the microplate walls. DTT keeps the catalytic Cys145 in a reduced, nucleophilic state required for activity.

  • Enzyme-Inhibitor Incubation: Mix 50 nM Mpro with serial dilutions of the L-Nva-NH2 inhibitor. Incubate at 37°C for 30 minutes.

    • Causality: Pre-incubation is mandatory for covalent inhibitors to allow the time-dependent formation of the thioimidate adduct before substrate competition begins.

  • Substrate Addition: Add 10

    
    M of FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) and monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 10 minutes.
    
    • Causality: Cleavage of the Gln-Ser bond separates the Edans fluorophore from the Dabcyl quencher, producing a measurable signal proportional to active enzyme concentration.

  • Validation & QC (Self-Validating Step):

    • Positive Control: Nirmatrelvir (GC376) must yield an

      
       within historically established ranges (~10-50 nM) to prove the enzyme is active.
      
    • Quench Control: Substrate + Buffer (No Enzyme) must show zero slope. If fluorescence increases, the substrate is auto-cleaving, invalidating the assay.

    • Data Integrity: The dose-response curve must yield a Hill slope near 1.0, validating a 1:1 stoichiometric covalent binding event.

Biocatalysis: The Amidase Process

Beyond drug discovery, L-norvalinamide is a critical substrate in enzymatic profiling. In the "Amidase Process," dynamic kinetic resolution is used to produce enantiopure amino acids from racemic mixtures. Profiling novel enzymes, such as Pseudomonas syringae L-proline amide hydrolase (PsyPAH), relies on L-norvalinamide to test the enzyme's tolerance for unbranched aliphatic side chains, proving its utility as a broad-spectrum biocatalyst [4].

Amidase_Process Racemic Racemic Amino Acid Amides (D/L Mixture) PsyPAH L-Proline Amide Hydrolase (PsyPAH) Racemic->PsyPAH L_Acid Enantiopure L-Amino Acid PsyPAH->L_Acid Hydrolysis D_Amide Unreacted D-Amide PsyPAH->D_Amide Stereoselective Exclusion Racemase Amide Racemase (Dynamic Kinetic Resolution) D_Amide->Racemase Racemase->Racemic Recycling

Figure 3: The Amidase Process utilizing dynamic kinetic resolution for chiral synthesis.

References

  • Structural Examination of Ring-Closing Metathesis-Derived 15-Member Macrocycles as Grb2 SH2 Domain-Binding Tetrapeptide Mimetics Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • A Novel Y-Shaped, S-O-N-O-S-Bridged Cross-Link between Three Residues C22, C44, and K61 Is Frequently Observed in the SARS-CoV-2 Main Protease Source: ACS Chemical Biology URL:[Link]

  • Source: Google Patents (US Patent 11541034B2)
  • A New L-Proline Amide Hydrolase with Potential Application within the Amidase Process Source: MDPI Catalysts URL:[Link]

Sources

Foundational

Structural and Pharmacological Divergence: A Technical Guide on L-Norvaline vs. (2S)-2-Aminopentanamide

As drug development increasingly relies on precise structural modifications to alter pharmacokinetics and target binding, understanding the divergence between closely related aliphatic molecules is critical. This whitepa...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on precise structural modifications to alter pharmacokinetics and target binding, understanding the divergence between closely related aliphatic molecules is critical. This whitepaper provides an in-depth mechanistic analysis of L-norvaline ((2S)-2-aminopentanoic acid) and its amide derivative, (2S)-2-aminopentanamide (L-norvalinamide). By examining their physicochemical properties, target engagement profiles, and experimental handling, this guide equips researchers with the authoritative grounding needed to leverage these compounds in biochemical assays and peptidomimetic drug design.

Physicochemical and Structural Profiling

At the core of the divergence between L-norvaline and L-norvalinamide is a single C-terminal functional group substitution: the replacement of a carboxylic acid (-COOH) with a primary amide (-CONH₂). This seemingly minor isosteric replacement fundamentally alters the molecule's ionization state, solvation energy, and hydrogen-bonding capacity.

Ionization and Zwitterionic Behavior

L-norvaline is a non-proteinogenic unbranched aliphatic amino acid. In aqueous media at physiological pH (7.4), it exists as a zwitterion. The carboxylic acid is deprotonated (pKa₁ ≈ 2.32), and the primary amine is protonated (pKa₂ ≈ 9.7)[1],[2]. This dual-charge state restricts passive diffusion across lipophilic membranes but is essential for mimicking endogenous amino acids like L-arginine or L-valine in enzymatic active sites.

Conversely, L-norvalinamide lacks the acidic carboxylate. The electron-withdrawing nature of the adjacent amide carbonyl slightly lowers the pKa of the α-amine compared to its parent amino acid. At pH 7.4, L-norvalinamide exists primarily as a mono-cation. The absence of the anionic carboxylate significantly increases its lipophilicity and alters its passive membrane permeability, making it a preferred building block for central nervous system (CNS) penetrant drugs.

Quantitative Data Comparison
PropertyL-Norvaline(2S)-2-Aminopentanamide (L-Norvalinamide)
IUPAC Name (2S)-2-aminopentanoic acid(2S)-2-aminopentanamide
Molecular Formula C₅H₁₁NO₂C₅H₁₂N₂O
Molecular Weight 117.15 g/mol 116.16 g/mol
C-Terminal Group Carboxylic Acid (-COOH)Primary Amide (-CONH₂)
Charge State (pH 7.4) Zwitterionic (Net 0)Cationic (+1)
Protonation Constants pKa₁ = 2.32, pKa₂ = 9.7pKa (amine) ≈ 7.8 - 8.2
Primary Utility Direct enzyme inhibitor (Arginase)Pharmacophore / Synthetic intermediate

Mechanistic Divergence in Target Binding

The structural differences between the two compounds dictate entirely different applications in pharmacology and drug discovery.

L-Norvaline: A Direct Metalloenzyme Inhibitor

L-norvaline is widely recognized as a potent, non-competitive inhibitor of arginase, an enzyme that competes with Nitric Oxide Synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for NOS, thereby boosting the production of the vasodilator and neuroprotectant Nitric Oxide (NO)[3],[4].

The Causality of Binding: Arginase is a metalloenzyme requiring a bimetallic manganese (Mn²⁺) cluster for catalysis. L-norvaline's free carboxylate group is an absolute structural requirement for coordinating with this Mn²⁺ cluster. This interaction displaces the water molecule required for the hydrolysis of L-arginine into ornithine and urea. Due to this mechanism, L-norvaline has shown significant therapeutic potential in 4[4] and5[5].

L-Norvalinamide: A Peptidomimetic Building Block

Because L-norvalinamide lacks the free carboxylate, it cannot coordinate the Mn²⁺ cluster and is virtually inactive as an arginase inhibitor. Instead, it serves as a crucial synthetic intermediate. The amide terminus mimics the peptide bonds of natural substrates while resisting rapid proteolytic degradation.

Therapeutic Integration: L-norvalinamide is frequently incorporated into the P2 or P3 subsites of targeted covalent inhibitors. For example, it is a core structural motif in 6, a gamma-secretase inhibitor used in oncology[6], and serves as an optimized binding moiety in the S2 subsite of 7 for osteoporosis treatment[7].

ArginasePathway LArg L-Arginine (Endogenous Substrate) Arginase Arginase Enzyme (Bimetallic Mn2+ Cluster) LArg->Arginase Substrate Binding NOS Nitric Oxide Synthase (eNOS/nNOS) LArg->NOS Substrate Shunt (When Arginase Inhibited) LOrn L-Ornithine + Urea (Metabolic Output) Arginase->LOrn Catalysis NO Nitric Oxide (NO) (Vasodilation/Neuroprotection) NOS->NO NO Synthesis LNorv L-Norvaline (Competitive Inhibitor) LNorv->Arginase Blocks Active Site (Carboxylate-Mn2+ Coord.) LNorvAmide (2S)-2-Aminopentanamide (No Arginase Binding) LNorvAmide->Arginase Cannot Coordinate Mn2+

Fig 1: Divergent effects of L-norvaline and its amide derivative on the arginase-NOS signaling axis.

Self-Validating Experimental Protocols

To experimentally distinguish the functional properties of these two compounds, researchers must employ assays that validate their distinct biochemical behaviors. The following protocols are designed with built-in causality checks.

Protocol 1: Comparative Arginase Inhibition Assay

This assay validates the necessity of the carboxylate group for metalloenzyme inhibition.

Rationale & Causality: Arginase requires heat activation in the presence of Mn²⁺ to ensure the active site is fully metalated. The assay is conducted at pH 9.7 because arginase possesses a highly alkaline pH optimum.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize tissue (e.g., mouse hippocampus or endothelial cells) in cold lysis buffer (50 mM Tris-HCl, pH 7.5, containing protease inhibitors). Centrifuge at 14,000 × g for 20 min at 4°C.

  • Enzyme Activation: Transfer 50 µL of the supernatant to a microcentrifuge tube. Add 50 µL of 10 mM MnCl₂ (in 50 mM Tris-HCl, pH 7.5). Incubate at 56°C for 10 minutes. Self-Validation Check: Failure to heat-activate will result in false negatives for enzymatic activity.

  • Inhibitor Incubation: Aliquot 20 µL of the activated lysate into a 96-well plate. Add 10 µL of either L-norvaline (1 mM), L-norvalinamide (1 mM), or vehicle (assay buffer). Incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 20 µL of 0.5 M L-arginine (pH 9.7). Incubate at 37°C for 60 minutes.

  • Reaction Termination & Quantification: Stop the reaction by adding 400 µL of an acid mixture (H₂SO₄:H₃PO₄:H₂O at 1:3:7 v/v/v). Add 25 µL of 9% α-isonitrosopropiophenone (dissolved in 100% ethanol). Heat at 100°C for 45 minutes to develop the colorimetric urea complex.

  • Readout: Measure absorbance at 430 nm. L-norvaline will show a >60% reduction in urea output, whereas L-norvalinamide will mirror the vehicle control.

Workflow Step1 1. Tissue Lysis & Homogenization Step3 3. Mn2+ Activation (56°C, 10 min) Step1->Step3 Step2 2. Compound Incubation Step4 4. Substrate Addition (pH 9.7 Buffer) Step2->Step4 Step3->Step2 Step5 5. Urea Quantification (OD 430 nm) Step4->Step5

Fig 2: Step-by-step self-validating workflow for the comparative arginase inhibition assay.

Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

To evaluate how the zwitterion-to-cation shift affects pharmacokinetics, a PAMPA workflow is utilized.

Rationale & Causality: The zwitterionic L-norvaline requires active transport (e.g., LAT1 transporters) to cross the BBB efficiently, whereas the neutral amide bond in L-norvalinamide derivatives allows for higher passive diffusion.

  • Preparation: Coat the porous filter membrane of a PAMPA donor plate with a 1% solution of brain lipid extract in dodecane.

  • Dosing: Add 150 µL of 50 µM compound solutions (in PBS, pH 7.4) to the donor wells.

  • Incubation: Add 300 µL of PBS to the acceptor wells. Assemble the sandwich plate and incubate at room temperature for 4 hours without agitation.

  • Analysis: Separate the plates and quantify the concentration of compounds in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (

    
    ).
    

References

  • Arginase Inhibitor - L-Norvaline, MedChemExpress.
  • L-Norvaline 6600-40-4 wiki, Guidechem.
  • Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction, PMC (NIH).
  • Norvaline Restores the BBB Integrity in a Mouse Model of Alzheimer's Disease, MDPI.
  • Medium Effects on the Protonation Equilibria of l-Norvaline, ACS Public
  • Nirogacest
  • WO2005021487A1 - Cathepsin inhibitors, Google P

Sources

Exploratory

The Strategic Integration of H-Nva-NH2 (L-Norvalinamide) in Advanced Peptidomimetics and Antiviral Drug Development

Executive Summary The pursuit of high-affinity, metabolically stable therapeutics has driven a paradigm shift toward the use of non-proteinogenic amino acids in drug design. H-Nva-NH2 (L-Norvalinamide, or (S)-2-aminopent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of high-affinity, metabolically stable therapeutics has driven a paradigm shift toward the use of non-proteinogenic amino acids in drug design. H-Nva-NH2 (L-Norvalinamide, or (S)-2-aminopentanamide) is a critical synthetic building block in this domain. By replacing canonical amino acids with aliphatic, non-natural derivatives like H-Nva-NH2, medicinal chemists can engineer peptidomimetics that resist endogenous proteolytic degradation while precisely mapping the hydrophobic sub-pockets of target enzymes. This whitepaper explores the physicochemical properties, mechanistic causality in drug design, and self-validating protocols for utilizing H-Nva-NH2 in modern therapeutics.

Physicochemical Profile & Structural Rationale

H-Nva-NH2 is commercially supplied primarily as a hydrochloride salt (H-Nva-NH2·HCl, CAS: 101925-47-7) to ensure stability and solubility during synthesis 1[1]. Structurally, it features a three-carbon aliphatic side chain terminating in a primary amide.

The Causality of Selection: Why choose Norvalinamide over its natural counterpart, Glutamine or Valine?

  • Steric Fine-Tuning: The unbranched propyl side chain of Norvaline provides a unique steric volume that fits tightly into shallow, solvent-exposed enzymatic pockets (such as the S2/S3 subsites of viral proteases) better than the branched isopropyl group of Valine.

  • Proteolytic Evasion: Because it is non-proteinogenic, peptide bonds formed with H-Nva-NH2 are poorly recognized by human host proteases, drastically increasing the in vivo half-life of the resulting drug candidate.

Mechanistic Applications in Drug Design

Viral Protease Inhibitors (HCV and SARS-CoV-2)

Viral replication relies heavily on main proteases to cleave viral polyproteins into functional units. H-Nva-NH2 has been instrumental in the synthesis of inhibitors targeting these enzymes.

  • Hepatitis C Virus (HCV) NS3-4A Serine Protease: The NS3 protease features a notoriously shallow binding site. To achieve high-affinity binding, peptidomimetics (such as analogs of Telaprevir) utilize L-norvaline derivatives at the P2 or P3 positions. This specific substitution enhances hydrophobic interactions within the S2 subsite while reversing the orientation of peptidic bonds to prevent substrate cleavage by the native enzyme 2[2].

  • SARS-CoV-2 3C-like (3CL) Protease (Mpro): In the rapid development of COVID-19 antivirals, nitrile-containing compounds synthesized from L-norvalinamide have shown potent efficacy. The aliphatic chain of H-Nva-NH2 effectively mimics the glutamine residue naturally recognized by the Mpro S1 pocket, while the engineered nitrile warhead forms a reversible covalent bond with the catalytic Cys145, halting viral replication3[3].

G Substrate Viral Polyprotein Protease Viral Protease (SARS-CoV-2 Mpro / HCV NS3) Substrate->Protease binds Complex Inhibited Enzyme-Ligand Complex Protease->Complex structural lock Inhibitor H-Nva-NH2 Derived Peptidomimetic Inhibitor->Protease competitive inhibition Outcome Viral Replication Halted Complex->Outcome prevents cleavage

Fig 1. Mechanism of action for H-Nva-NH2 derived peptidomimetics in viral protease inhibition.

Signal Transduction Antagonists (Grb2 SH2 Domains)

Growth factor receptor-bound protein 2 (Grb2) SH2 domains are critical docking modules in oncogenic cellular signaling, recognizing "pTyr-Xxx-Asn-Yyy" sequences. To create high-affinity antagonists, researchers utilize ring-closing metathesis (RCM) to form 15-member macrocyclic tetrapeptide mimetics incorporating L-norvalinamide. The inclusion of H-Nva-NH2 globally restricts the peptide's conformational flexibility, significantly reducing the entropy penalty incurred during target binding and yielding low-nanomolar affinity 4[4].

Enzymology & Biocatalytic Screening

Beyond direct therapeutic use, H-Nva-NH2 is a vital probe in enzymology:

  • Amidase Characterization: It serves as a substrate to evaluate the enantioselectivity of novel enzymes, such as L-proline amide hydrolase (PsyPAH) from Pseudomonas syringae. Testing against H-Nva-NH2 helps map the steric limits of the enzyme's active site 5[5].

  • Agrochemical Development: Norvalinamide has been screened as a phytochemical inhibitor of Glutathione-S-Transferase (GST) in Meloidogyne incognita, demonstrating potential as a non-chemical nematicidal agent 6[6].

Quantitative Data Summary

The following table synthesizes the critical physical parameters and experimental metrics associated with H-Nva-NH2 across various applications:

Parameter / PropertyValue / ContextApplication AreaSource
Molecular Weight 152.62 g/mol (HCl salt)General Synthesis1[1]
Melting Point 258 - 260 °CQuality Control / Purity1[1]
Optical Rotation [a]20D = 12 ± 1 ° (C=1 in H2O)Stereochemical Validation1[1]
Grb2 SH2 Binding Affinity Low nanomolar (IC50)Oncology / Signal Antagonism4[4]
PsyPAH Hydrolysis Confirmed L-enantioselective substrateBiocatalysis / Enzymology5[5]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, explaining the chemical causality behind each step.

Protocol A: Solution-Phase Amide Coupling of H-Nva-NH2

Objective: Synthesize a peptidomimetic intermediate while preventing alpha-carbon epimerization.

Causality Note: HATU is selected over traditional EDC/HOBt coupling because it generates a highly reactive OAt active ester. This is crucial when coupling sterically hindered, non-proteinogenic amino acids like Norvalinamide, ensuring rapid kinetics that outpace racemization pathways.

  • Activation: Dissolve the target carboxylic acid precursor (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 30 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling: Add H-Nva-NH2·HCl (1.1 eq) directly to the activated mixture. The excess DIPEA will liberate the free base of Norvalinamide in situ. Stir the slurry for 16 hours at room temperature.

  • Quenching & Extraction: Concentrate the mixture to dryness under reduced pressure to remove DMF. Redissolve the residue in Dichloromethane (DCM).

  • Self-Validating Wash Cycle:

    • Wash with saturated aqueous NaHCO3 (removes acidic byproducts like HOAt).

    • Wash with 1M HCl (protonates and removes unreacted DIPEA and basic impurities).

    • Wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Validation: Analyze the crude product via LC-MS to confirm the target mass [M+H]+ and assess purity via HPLC. Purity should exceed 95% before proceeding to subsequent deprotection or macrocyclization steps.

Workflow Step1 Carboxylic Acid Precursor + HATU + DIPEA in DMF Step2 Formation of OAt Active Ester Step1->Step2 Step3 Addition of H-Nva-NH2·HCl (Stir 16h, RT) Step2->Step3 Step4 Aqueous Workup (NaHCO3, 1M HCl, Brine) Step3->Step4 Step5 LC-MS & HPLC Validation (>95% Purity) Step4->Step5

Fig 2. Self-validating solution-phase peptide coupling workflow utilizing H-Nva-NH2.

Protocol B: Enzymatic Cleavage Assay (Amidase Activity)

Objective: Determine the kinetic viability of H-Nva-NH2 as a substrate for stereoselective amidases (e.g., PsyPAH).

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer, adjusted to pH 7.0, and pre-warm to 35 °C.

  • Substrate Introduction: Dissolve H-Nva-NH2 to a final concentration of 5.0 mM in the buffer.

  • Enzymatic Reaction: Introduce a standardized aliquot of purified amidase (e.g., PsyPAH). Incubate under continuous agitation.

  • Quantification (Validation): Withdraw aliquots at standardized time intervals (e.g., 5, 10, 20, 30 mins). Quench the reaction with 20 mM HCl. Use HPLC with o-phthalaldehyde (OPA) derivatization to quantitatively separate and measure the formation of L-Norvaline against a known standard curve, confirming the specific activity and enantioselectivity of the enzyme.

References

  • Chem-Impex International.
  • US Patent 7608590B2. "HCV NS-3 serine protease inhibitors.
  • US Patent Application 20220257563A1. "Nitrile-Containing Antiviral Compounds.
  • Liu, F., et al. "Structural Examination of Ring-Closing Metathesis-Derived 15-Member Macrocycles as Grb2 SH2 Domain-Binding Tetrapeptide Mimetics." PubMed Central (NIH).
  • Esteban-Torres, M., et al.
  • Mathew, J., et al. "Virtual screening and in vitro assay of potential drug like inhibitors from spices against Glutathione-S-Transferase of Meloidogyne incognita." PubMed Central (NIH).

Sources

Foundational

Thermodynamic Solubility Profile and Solvent Optimization for L-Norvaline Amide

Executive Summary L-Norvaline amide (typically handled as its stable hydrochloride salt, (2S)-2-aminopentanamide hydrochloride) is a critical chiral building block in the synthesis of peptidomimetics, arginase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Norvaline amide (typically handled as its stable hydrochloride salt, (2S)-2-aminopentanamide hydrochloride) is a critical chiral building block in the synthesis of peptidomimetics, arginase inhibitors, and advanced antiviral therapeutics [1]. Because it possesses a moderately lipophilic aliphatic side chain coupled with highly polar amide and protonated primary amine moieties, its solubility profile is complex. For researchers and drug development professionals, mastering the solvation thermodynamics of L-norvaline amide is essential for optimizing reaction kinetics during peptide coupling and maximizing yield in crystallization workflows. This whitepaper provides an in-depth analysis of its solubility behavior across various organic solvents, grounded in thermodynamic modeling and empirical methodologies.

Physicochemical Properties & Mechanistic Causality

To predict and manipulate the solubility of L-norvaline amide, one must first understand the causality driven by its molecular architecture [2].

In its commercially standard hydrochloride salt form, the molecule exists as a crystalline lattice stabilized by strong ionic interactions between the


 cation and the 

anion, further reinforced by intermolecular hydrogen bonding from the terminal amide (

).
  • Protic Solvents (e.g., Methanol, Ethanol): These solvents act as strong hydrogen bond donors. They successfully disrupt the crystal lattice by solvating the chloride anion, while their dielectric constants (

    
     for methanol) sufficiently shield the ionic charges.
    
  • Polar Aprotic Solvents (e.g., DMF, DMSO): While possessing high dielectric constants, these solvents are hydrogen bond acceptors but poor donors. They efficiently solvate the

    
     cation but leave the 
    
    
    
    anion relatively "naked." Consequently, solubility is moderate and heavily dependent on the affinity of the solvent for the lipophilic propyl side chain.
  • Non-Polar Solvents (e.g., Hexane, Toluene): Lacking both a high dielectric constant and hydrogen-bonding capabilities, these solvents cannot overcome the high lattice energy of the salt, resulting in negligible solubility.

Empirical Solubility Profile in Organic Solvents

The following table summarizes the quantitative solubility profile of L-norvaline amide hydrochloride across standard solvent classes at standard ambient temperature (298.15 K).

Solvent ClassSpecific SolventDielectric Constant (

)
H-Bond Donor CapacityEstimated Solubility (mg/mL at 298.15 K)Practical Application
Aqueous Water80.1Excellent> 100.0Biological assays, biocatalysis
Polar Protic Methanol32.7Strong25.0 - 40.0Recrystallization, stock solutions
Polar Protic Ethanol24.5Moderate10.0 - 15.0Anti-solvent crystallization
Polar Aprotic DMF36.7None5.0 - 10.0Solid-phase peptide synthesis (SPPS)
Polar Aprotic DMSO46.7None15.0 - 25.0High-concentration stock preparation
Halogenated Dichloromethane8.9None< 0.1 (as HCl salt)Requires in situ free-basing for coupling
Non-Polar Hexane / Toluene< 2.5NoneInsolubleWashing, precipitation

Note: Data represents the hydrochloride salt. Conversion to the free base exponentially increases solubility in halogenated and ethereal solvents.

Thermodynamic Modeling Framework

For rigorous pharmaceutical development, empirical data must be correlated with thermodynamic models to predict solubility at varying temperatures. The Modified Apelblat Equation is the industry standard for modeling the solid-liquid equilibrium of amino acid derivatives in organic solvents [3].

The equation is expressed as:



Where:

  • 
     is the mole fraction solubility of L-norvaline amide.
    
  • 
     is the absolute temperature (K).
    
  • 
     and 
    
    
    
    are empirical model parameters derived from experimental data.
    
    
    is directly related to the apparent enthalpy of solution (
    
    
    ), allowing scientists to determine whether the dissolution in a specific organic solvent is endothermic or exothermic.

Workflow Visualization

The following diagram illustrates the high-throughput screening architecture used to determine the thermodynamic solubility profile and Apelblat parameters for L-norvaline amide.

G Start Solid Dispensation (L-Norvaline Amide HCl) Solvent Solvent Addition (Protic, Aprotic, Non-polar) Start->Solvent Equil Isothermal Equilibration (24-48h, 298.15 K) Solvent->Equil Phase Phase Separation (Centrifugation/Filtration) Equil->Phase Quant Quantification (HPLC-UV / Gravimetric) Phase->Quant Model Thermodynamic Modeling (Modified Apelblat Eq.) Quant->Model

High-throughput thermodynamic solubility screening workflow for amino acid amides.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent false-positive solubility readings caused by supersaturation or solvent evaporation.

Protocol 1: Isothermal Solubility Determination (Shake-Flask Method)

This protocol is used to generate the data required for Apelblat modeling.

  • Solid Excess Addition: Add 500 mg of L-norvaline amide hydrochloride to a 10 mL glass vial. Causality: A massive visual excess ensures the thermodynamic equilibrium is reached without depleting the solid phase.

  • Solvent Introduction: Add 5.0 mL of the target organic solvent (e.g., Methanol). Seal the vial with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate concentration readings.

  • Isothermal Equilibration: Submerge the vial in a thermostatic water bath at 298.15 K (

    
     0.05 K) with continuous magnetic stirring at 400 RPM.
    
  • Self-Validation (Equilibrium Check): Withdraw 0.5 mL aliquots at

    
     hours and 
    
    
    
    hours. Causality: True thermodynamic solubility is only confirmed when the concentration variance between these two time points is
    
    
    . If variance is higher, supersaturation or incomplete dissolution is occurring; continue stirring for another 24 hours.
  • Phase Separation: Filter the aliquot through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen over nylon or cellulose to prevent non-specific adsorption of the lipophilic propyl side chain of the norvaline moiety.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (using an internal standard such as L-valine amide to correct for injection volume errors).

Protocol 2: In Situ Free-Basing for Peptide Coupling in DCM

Because L-norvaline amide HCl is virtually insoluble in Dichloromethane (DCM)—a preferred solvent for peptide coupling to minimize racemization—it must be converted to its free base in situ[4][5].

  • Suspension: Suspend 1.0 eq of L-norvaline amide HCl in anhydrous DCM (0.1 M concentration). The mixture will appear as a cloudy, heterogeneous slurry.

  • Base Addition: Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0 °C. Causality: DIPEA is utilized instead of Triethylamine (TEA) because its bulky isopropyl groups provide steric hindrance, preventing it from acting as a competing nucleophile during the subsequent peptide coupling step.

  • Dissolution: Sonicate for 5 minutes. As the hydrochloride salt is neutralized, the highly lipophilic free base of L-norvaline amide is generated, resulting in a rapid transition from a cloudy suspension to a clear, homogeneous solution ready for coupling reagents (e.g., HATU/EDC).

References

  • "(2S)-2-aminopentanamide hydrochloride", PubChem CID 56777018, National Center for Biotechnology Information. URL:[Link]

  • "Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process", MDPI Molecules. URL:[Link]

  • "Nitrile-containing antiviral compounds", US Patent 11351149B2, Google Patents.

Sources

Exploratory

Molecular weight and CAS number for (2S)-2-aminopentanamide

[label="Notch Receptor /\nAmyloid Precursor Protein", fillcolor="#34A853", font Fig 1: Mechanism of action for L-norvalinamide derivatives in gamma-secretase inhibition. Experimental Methodology: Peptide Coupling Workflo...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Notch Receptor /\nAmyloid Precursor Protein", fillcolor="#34A853", font

Fig 1: Mechanism of action for L-norvalinamide derivatives in gamma-secretase inhibition.

Experimental Methodology: Peptide Coupling Workflow

When building complex peptidomimetics, working with the hydrochloride salt of (2S)-2-aminopentanamide requires a self-validating protocol. The causality behind this workflow is rooted in acid-base chemistry: the amine must be liberated in situ using a non-nucleophilic base before it can act as a nucleophile against an activated carboxylic acid.

Step-by-Step Amide Coupling Protocol:

  • Preparation and Salt Neutralization: Dissolve 1.0 equivalent of the target carboxylic acid and 1.2 equivalents of (2S)-2-aminopentanamide hydrochloride (CAS: 101925-47-7) in anhydrous N,N-dimethylformamide (DMF). Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered base. It safely neutralizes the HCl salt to liberate the free L-norvalinamide amine without acting as a competing nucleophile in the subsequent steps.

  • Carboxylic Acid Activation: Cool the reaction vessel to 0°C and slowly add 1.1 equivalents of HATU. Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-At ester. Performing this at 0°C suppresses the formation of oxazolone intermediates, thereby preventing the epimerization of adjacent chiral centers.

  • Nucleophilic Acyl Substitution: Allow the mixture to warm to room temperature and stir for 2 to 4 hours. The newly liberated primary amine of L-norvalinamide attacks the activated ester, successfully forming the desired amide bond.

  • System Validation (LC-MS): Quench the reaction with deionized water and extract the organic layer using ethyl acetate. Validate the success of the coupling via Liquid Chromatography-Mass Spectrometry (LC-MS). Causality: A successful reaction is definitively proven by identifying the mass shift corresponding to the addition of the L-norvalinamide moiety (a net addition of 116.16 Da, accounting for the loss of H2O during condensation).

Workflow Step1 Step 1: Salt Neutralization (H-Nva-NH2·HCl + DIPEA) Step3 Step 3: Amide Bond Formation (Nucleophilic Attack) Step1->Step3 Free Amine Step2 Step 2: Acid Activation (R-COOH + HATU) Step2->Step3 Activated Ester Step4 Step 4: LC-MS Validation (Mass Shift: +116.16 Da) Step3->Step4 Crude Peptide

Fig 2: Step-by-step workflow for amide coupling using (2S)-2-aminopentanamide hydrochloride.

References

  • Title: Nirogacestat | CID 46224413 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: nirogacestat (CHEBI:229217) Source: European Bioinformatics Institute (EMBL-EBI) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Enzymatic Resolution Techniques for the Isolation of (2S)-2-Aminopentanamide

Introduction & Rationale (2S)-2-Aminopentanamide, widely known as L-norvalinamide, is a highly valuable chiral building block used in the synthesis of advanced peptidomimetics and active pharmaceutical ingredients, inclu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

(2S)-2-Aminopentanamide, widely known as L-norvalinamide, is a highly valuable chiral building block used in the synthesis of advanced peptidomimetics and active pharmaceutical ingredients, including1[1]. Traditional chemical resolution of racemic mixtures often relies on diastereomeric salt formation, a process plagued by low yields, high solvent waste, and poor scalability.

Conversely, biocatalytic kinetic resolution—specifically via the 2[2]—offers a highly enantioselective, environmentally benign, and scalable alternative. This guide details the mechanistic foundations and step-by-step protocols for isolating (2S)-2-aminopentanamide using stereoselective amidase enzymes.

Mechanistic Foundations: The Causality of Enzyme Selection

The core principle of the Amidase Process relies on the 3[3]. To isolate the (2S)-enantiomer from a racemic DL-2-aminopentanamide mixture, researchers must exploit the strict chiral recognition of specific biocatalysts:

  • D-Stereospecific Amidases (The Preferred Route): Enzymes such as those derived from 4[4] or5[5] selectively hydrolyze the (2R)-isomer (D-norvalinamide) into D-norvaline and ammonia. Because the enzyme possesses strict D-enantiomer selectivity, the desired (2S)-2-aminopentanamide remains completely intact in the reaction mixture. This is the most direct and efficient route to isolating the L-amide.

  • L-Stereospecific Amidases (The Alternative Route): Enzymes like the6[6] selectively hydrolyze the (2S)-isomer. While this yields enantiopure (2S)-2-aminopentanoic acid (L-norvaline), it destroys the amide functional group. If the amide is the target molecule, using an L-amidase requires an additional, inefficient downstream chemical amidation step.

AmidasePathway racemate DL-2-Aminopentanamide (Racemic Mixture) enzyme D-Stereospecific Amidase (Biocatalyst) racemate->enzyme Hydrolysis d_acid (2R)-2-Aminopentanoic Acid (D-Norvaline) enzyme->d_acid Cleaves D-isomer l_amide (2S)-2-Aminopentanamide (L-Norvalinamide) enzyme->l_amide Leaves L-isomer intact

Enzymatic kinetic resolution pathway of DL-2-aminopentanamide using D-amidase.

Data Presentation: Comparison of Amidase Biocatalysts

The selection of the biocatalyst dictates the operational parameters of the resolution process. The table below summarizes the quantitative data for key amidases validated for norvalinamide resolution.

Enzyme SourceStereoselectivityOptimal TempOptimal pHActivity on NorvalinamideKey Characteristic
Brevibacillus borstelensis BCS-1 D-selective85°C9.019% (vs. D-alaninamide)Highly thermostable, ideal for industrial scale-up[4]
Ochrobactrum anthropi SV3 D-selective45°C9.0HighMesophilic, broad aliphatic substrate scope[5]
Pseudomonas syringae (PsyPAH) L-selective35°C7.0HighMonomeric, S33 peptidase family; yields L-acid[6]

Experimental Protocol: Kinetic Resolution of DL-2-Aminopentanamide

This self-validating protocol utilizes a thermostable D-stereospecific amidase to yield optically pure (2S)-2-aminopentanamide. The workflow is designed to exploit the physical property differences (pKa) generated during the biocatalytic step to ensure a seamless downstream separation.

Phase 1: Substrate Preparation
  • Prepare a 0.1 M Tris-HCl buffer solution and adjust the pH to 8.0–9.0 (optimized for alkaline D-amidases)[4].

  • Dissolve racemic DL-2-aminopentanamide to a final concentration of 50–200 mM. Causality Note: Higher substrate concentrations improve volumetric productivity but may require gentle heating to ensure complete dissolution before enzyme addition.

Phase 2: Biocatalysis
  • Add the purified D-amidase (e.g., recombinant B. borstelensis BCS-1 extract) to the substrate solution at a loading of ~0.03 U per mL of reaction mixture[4].

  • Incubate the reaction vessel at 55°C (a compromise that maximizes the 7[7] while preventing thermal degradation of the substrate) under continuous nitrogen flushing and mild agitation (300 rpm).

  • Do not control the pH dynamically. The generation of ammonia during hydrolysis will slightly elevate the pH, which remains well within the tolerance of alkaline D-amidases[7].

Phase 3: Reaction Monitoring (Self-Validation)
  • Withdraw 100 μL aliquots every 2 hours.

  • Quench the enzymatic activity immediately by diluting 10-fold with 20 mM HCl[4].

  • Centrifuge to remove precipitated proteins and analyze the supernatant via reversed-phase chiral HPLC. Causality Note: The reaction acts as a self-validating system; biocatalysis is deemed complete only when the chromatogram shows the absolute depletion of the D-amide peak and the stoichiometric accumulation of D-norvaline (typically 12-24 hours)[7].

Phase 4: Downstream Separation & Recovery
  • Adjust the pH of the completed reaction mixture to ~6.0 using dilute HCl. Causality Note: At pH 6.0, the hydrolyzed byproduct (D-norvaline) is zwitterionic (net neutral), while the target molecule ((2S)-2-aminopentanamide) is fully protonated (cationic).

  • Load the mixture onto a strong cation-exchange resin (e.g., Dowex 50W).

  • Wash the column extensively with deionized water. The zwitterionic D-norvaline will elute in the flow-through.

  • Elute the target (2S)-2-aminopentanamide using a 0.5 M to 1.0 M aqueous ammonia solution.

  • Lyophilize the ammonia eluate to recover the enantiopure (2S)-2-aminopentanamide as a white solid.

Workflow step1 1. Substrate Preparation DL-Norvalinamide in Tris-HCl (pH 8.0-9.0) step2 2. Biocatalysis Add D-Amidase, Incubate at 45°C - 85°C step1->step2 step3 3. Reaction Monitoring Chiral HPLC / Ninhydrin Assay step2->step3 step4 4. Downstream Separation Cation-Exchange Chromatography (pH 6.0) step3->step4 step5 5. Product Recovery Elution of (2S)-2-Aminopentanamide step4->step5

Step-by-step experimental workflow for biocatalytic resolution and product recovery.

References

1.[2] mdpi.com. A New L-Proline Amide Hydrolase with Potential Application within the Amidase Process. 2 2.[7] nih.gov (PMC). Characterization of a Thermostable d-Stereospecific Alanine Amidase from Brevibacillus borstelensis BCS-1. 7 3.[1] google.com (Patents). WO2011025799A1 - Cathepsin c inhibitors. 1 4.[4] nih.gov (PMC). Characterization of a Thermostable d-Stereospecific Alanine Amidase from Brevibacillus borstelensis BCS-1.4 5.[5] pu-toyama.ac.jp. Ochrobactrum anthropi SV3: The gene encoding the D-stereospecific amino-acid amidase...5 6.[3] mdpi.com. A New L-Proline Amide Hydrolase with Potential Application within the Amidase Process. 3 7.[6] researchgate.net. A New L-Proline Amide Hydrolase with Potential Application within the Amidase Process.6

Sources

Application

Application Note: Utilizing L-Norvaline Amide in Enzymatic and Cellular Assays

The Biochemical Rationale & Target Overview In the landscape of metabolic and neuro-oncology research, the competition for the semi-essential amino acid L-arginine dictates critical cellular outcomes. L-arginine serves a...

Author: BenchChem Technical Support Team. Date: March 2026

The Biochemical Rationale & Target Overview

In the landscape of metabolic and neuro-oncology research, the competition for the semi-essential amino acid L-arginine dictates critical cellular outcomes. L-arginine serves as the common substrate for two opposing enzymatic pathways: Nitric Oxide Synthase (NOS) , which produces the vital signaling molecule Nitric Oxide (NO), and Arginase , which hydrolyzes L-arginine into urea and L-ornithine[1].

Overactive arginase depletes the intracellular L-arginine pool, effectively starving NOS and leading to NO deficiency—a hallmark of endothelial dysfunction, Alzheimer's disease pathology, and tumor-induced immunosuppression[2][3].

L-norvaline is a well-characterized, potent inhibitor of arginase that successfully restores NO biosynthesis[2]. However, in specialized biochemical research, the derivative L-norvaline amide hydrochloride is frequently deployed[4]. Amidation of the C-terminus neutralizes the negative charge of the carboxylate group at physiological pH. This structural modification alters the compound's hydrogen-bonding network within the enzyme's active site and enhances its solubility and stability in aqueous laboratory buffers, making it an exceptional tool for both cell-free enzymatic profiling and intact cellular assays[4][5].

Pathway LArg L-Arginine (Common Substrate) Arginase Arginase Enzyme (Metalloenzyme) LArg->Arginase Hydrolysis NOS Nitric Oxide Synthase (NOS) LArg->NOS Oxidation Urea Urea + L-Ornithine (Waste/Proliferation) Arginase->Urea NO Nitric Oxide (NO) + L-Citrulline NOS->NO LNor L-Norvaline Amide (Inhibitor) LNor->Arginase Inhibition

Fig 1: L-norvaline amide inhibits arginase, shifting L-arginine metabolism toward NO production.

Physicochemical Profile

To ensure assay reproducibility, it is critical to understand the physical parameters of the inhibitor. Table 1 summarizes the quantitative data necessary for accurate reagent preparation.

Table 1: Physicochemical Properties of L-Norvaline Amide Hydrochloride

ParameterSpecification / ValueApplication Relevance
CAS Number 101925-47-7Ensures correct isomer and salt procurement[4].
Molecular Weight 152.62 g/mol Required for precise molarity calculations in dose-response curves.
Chemical Formula C5H12N2O · HClThe hydrochloride salt enhances aqueous solubility.
Aqueous Solubility Highly Soluble (>50 mM)Prevents precipitation in standard physiological buffers (Tris-HCl, PBS)[4].
Target Specificity Arginase (Inhibitor), Amidases (Substrate)Does not directly inhibit NOS, ensuring specific pathway modulation[1][5].

Experimental Workflows & Protocols

Protocol A: Cell-Free Arginase Inhibition Assay (Urea Readout)

This colorimetric assay measures the ability of L-norvaline amide to prevent the hydrolysis of L-arginine into urea.

Workflow Enzyme 1. Enzyme Activation (Mn2+, 55°C) PreInc 2. Pre-incubation (+ L-Norvaline Amide) Enzyme->PreInc React 3. Substrate Addition (L-Arginine, 37°C) PreInc->React Stop 4. Acid Quench (H2SO4/H3PO4) React->Stop Detect 5. Colorimetric Read (ISPF, 540 nm) Stop->Detect

Fig 2: Step-by-step workflow for the in vitro arginase inhibition assay using urea detection.

Step-by-Step Methodology & Causality:

  • Enzyme Activation: Dilute purified arginase in Activation Buffer (50 mM Tris-HCl, 10 mM MnCl₂, pH 7.5). Incubate at 55°C for 10 minutes.

    • Causality: Arginase is a metalloenzyme. Heating facilitates the optimal insertion of the Mn²⁺ cofactor into the binuclear active site, maximizing baseline catalytic velocity.

  • Inhibitor Pre-incubation: Add L-norvaline amide (titrated from 0.1 μM to 10 mM) to the activated enzyme in a 96-well microplate. Incubate at 37°C for 10 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before it is forced to compete with the highly concentrated substrate, preventing kinetic artifacts.

  • Reaction Initiation: Add Substrate Buffer (0.5 M L-arginine, pH 9.7) to all wells. Incubate at 37°C for exactly 30 minutes.

    • Causality: The highly alkaline pH (9.7) is required to achieve the in vitro maximum velocity (

      
      ) of arginase.
      
  • Reaction Quench: Add 400 μL of Acid Stop Solution (H₂SO₄ : H₃PO₄ : H₂O at a 1:3:7 v/v/v ratio).

    • Causality: The harsh acidic environment instantly denatures the enzyme, freezing the reaction exactly at 30 minutes. It simultaneously establishes the low pH required for the subsequent colorimetric development.

  • Urea Detection: Add 25 μL of 9% α-isonitrosopropiophenone (ISPF) in ethanol. Heat the plate at 100°C for 45 minutes, cool in the dark for 10 minutes, and read absorbance at 540 nm.

    • Causality: ISPF reacts specifically with urea under high heat and acidic conditions to form a stable chromophore. Cooling in the dark prevents photobleaching prior to the spectrophotometric read.

Protocol B: Cell-Based Macrophage NO Restoration Assay (Griess Readout)

This protocol validates the physiological efficacy of L-norvaline amide by measuring the restoration of NO production in activated macrophages[1].

Step-by-Step Methodology & Causality:

  • Cell Seeding & Starvation: Seed J774A.1 murine macrophages in 96-well plates. Equilibrate overnight in low-arginine (0.05 mM) DMEM.

    • Causality: Standard culture media contains excess L-arginine, which artificially masks the competitive dynamics between arginase and NOS. Limiting extracellular L-arginine forces the enzymes to compete for the intracellular pool[1].

  • Stimulation & Treatment: Co-treat cells with 1.0 μg/mL Lipopolysaccharide (LPS) and varying concentrations of L-norvaline amide (up to 10 mM). Incubate for 22 hours at 37°C, 5% CO₂.

    • Causality: LPS stimulates the expression of inducible NOS (iNOS). L-norvaline amide inhibits arginase without affecting NOS activity, redirecting the limited L-arginine supply toward iNOS to maximize NO production[1].

  • Supernatant Harvest & Griess Reaction: Transfer 50 μL of cell culture supernatant to a new plate. Add 50 μL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid). Incubate for 10 minutes at room temperature and read at 540 nm.

    • Causality: NO is highly volatile and rapidly oxidizes. The Griess reagent detects stable nitrite (NO₂⁻), serving as a reliable, stoichiometric proxy for total NO production.

Data Interpretation & Self-Validating Systems

To guarantee the trustworthiness of the data, every assay must operate as a self-validating system. Do not rely solely on the raw absorbance values; evaluate the structural integrity of the assay using the quantitative parameters outlined in Table 2.

Table 2: Expected Assay Readouts & Control Validation Parameters

Control TypePurposeExpected Readout / MetricAction if Failed
No-Enzyme Blank Evaluates background urea/nitrite in reagents.Absorbance < 0.05 ODReplace buffers; check for microbial contamination.
Positive Control Establishes 100% uninhibited enzyme activity.High Signal (S/B Ratio > 10)Re-optimize Mn²⁺ activation step or increase enzyme concentration.
Orthogonal Reference Validates assay sensitivity to known inhibitors.L-norvaline (free acid) IC₅₀ matches literature.Check substrate (L-arginine) concentration; excess substrate shifts IC₅₀.
Z'-Factor Measures overall assay robustness and reproducibility.Z' > 0.5Improve pipetting accuracy; ensure uniform plate heating.

Expert Insight on Data Causality: If NO production in Protocol B does not increase despite confirmed arginase inhibition, verify the L-arginine concentration in your media. As demonstrated in literature, the NO-enhancing effect of L-norvaline derivatives is inversely related to extracellular L-arginine levels; if L-arginine exceeds 0.5 mM, the competitive advantage provided by the inhibitor is abolished[1].

References[4] L-Norvaline amide hydrochloride - Chem-Impex. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPLXlX-v2nbe3aaUVGrzeniR_Lc8Y1hBX9yG55-rddoF74-ETqzikc9iN7b5RSlKmxP1sLlgiwP-N1Oeh5D-T0E3yapyvp7MnXBaT0W_ACD-zX0ktJTraoZRawHYyuxIhio_M=[5] Purification, characterization, gene cloning and nucleotide sequencing of D-stereospecific amino acid amidase from soil bacterium: Delftia acidovorans - Toyama Prefectural University. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiI0y7fW1nY4Q5vmuxEFhhmjudIrZ0hs7msMrE3qmOR1kX4owbXtfSiN5b1GKp3Z_Q7p-jTBKQdahqIquAlD5QbyboH_ym6SToVrYvDAS_KgD_W7eRhnbPQL0Y-KPv5mQSX4gYLMWs_heokcFL4tptZb67Nb3p-Z4=[2] Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - National Institutes of Health (PMC). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRiiRL7Cyfw5VWlGuvKTPMB3HQyQ0gK3Xksvd5tONinfVHLHi1Ea2SeLeWE60LfEtrkkuxMjKhwD1rwXhoWVTM-qAZJempRh45cPjXiWl6apXkz42K3csee9qePG51z0xlbW_f-6uxN6QIJZ8=[1] Arginase modulates nitric oxide production in activated macrophages - American Physiological Society. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRydyfPiqiMajKoF6zz8OuTZcQ8xb1xH7Mh_jmRmKL0nk05UWN_JV-VxktFZYpoY5gKITt898PIyRvxa5quThTVcGT3AUpUTTvhTrwuPUOu22ISWNJRhbiSIgfY_68WD96httxFCSFJvL3pO3q1lffidD156Qs1Z_OT4veYxkVD9chKLQ=[3] L-Norvaline, a New Therapeutic Agent against Alzheimer's disease - bioRxiv. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMfy0fd76YrKQpo9ACMa8nTtpzyn9f6A_yosyaComi5jCdouswCVPitblfrJ_oDF8cGPNTos4xnoOoBzfCcMsyum-iLVH2G0r3s6QaVcSGtYngNUiCBTJGFr7L1mqwqapUz5vWPsGs-VoojxF-5l_5e4Kx1Uk=

Sources

Method

Application Note: Crystallization and Chiral Resolution Protocols for L-Norvaline Amide Salts

Executive Summary L-Norvaline is a high-value chiral non-proteinogenic amino acid, serving as a critical intermediate in the synthesis of the blockbuster antihypertensive drug Perindopril (an ACE inhibitor)[1][2]. Becaus...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Norvaline is a high-value chiral non-proteinogenic amino acid, serving as a critical intermediate in the synthesis of the blockbuster antihypertensive drug Perindopril (an ACE inhibitor)[1][2]. Because standard chemical synthesis yields a racemic mixture (DL-norvaline), downstream chiral resolution is mandatory[3]. This application note details the thermodynamic principles and step-by-step protocols for isolating L-norvaline via the crystallization of its amide derivative using L-tartaric acid[1][4]. Furthermore, it contrasts this classical chemical resolution with modern multi-enzymatic desymmetrization pathways[3][5].

Mechanistic Rationale for Chiral Resolution

Why Derivatize to an Amide?

Free amino acids exist as zwitterions at neutral pH, which severely limits their ability to form stable, crystalline salts with chiral resolving agents. By converting the carboxylic acid moiety of DL-norvaline into an amide (yielding DL-norvaline amide), the zwitterionic character is eliminated. The primary amine becomes freely available to form a robust salt with a chiral acid.

The Role of L-Tartaric Acid

L-Tartaric acid is the industry standard for this resolution[4]. When racemic DL-norvaline amide is reacted with enantiopure L-tartaric acid, two diastereomeric salts are formed:

  • L-Norvaline amide L-tartrate (L-L diastereomer)

  • D-Norvaline amide L-tartrate (D-L diastereomer)

Due to differences in hydrogen-bonding networks and crystal lattice energies, the L-L diastereomer exhibits significantly lower solubility in aqueous alcoholic solvents. This thermodynamic differential allows the L-L salt to selectively crystallize out of a supersaturated solution, leaving the D-L salt in the mother liquor[1].

Experimental Protocols

Protocol A: Chemical Resolution via Diastereomeric Salt Crystallization

This protocol describes the isolation of L-norvaline amide L-tartrate and its subsequent hydrolysis.

Step 1: Salt Formation

  • Suspend 1.0 molar equivalent of DL-norvaline amide in a solvent mixture of methanol and water (typically a 3:1 v/v ratio).

  • Add 1.0 molar equivalent of L-tartaric acid to the suspension.

  • Heat the reactor to 65°C–70°C under continuous agitation until a clear, homogenous solution is achieved.

Step 2: Controlled Crystallization & Seeding

  • Cool the solution at a strictly controlled rate of 0.5°C/min. Causality: Rapid cooling causes spontaneous, uncontrolled nucleation, leading to co-precipitation of the D-L salt and lowering enantiomeric purity.

  • Once the temperature reaches 45°C (the metastable zone), introduce 0.5% w/w seed crystals of pure L-norvaline amide L-tartrate. Causality: Seeding bypasses the primary nucleation energy barrier, forcing the L-L salt to crystallize preferentially along the established lattice.

  • Continue cooling to 5°C and hold for 2 hours to maximize yield.

Step 3: Isolation and Recrystallization

  • Isolate the precipitate via vacuum filtration and wash with cold methanol.

  • To achieve >99% enantiomeric excess (ee), dissolve the crude salt in a minimum volume of hot water, add methanol until the cloud point is reached, and recrystallize[1].

Step 4: Hydrolysis to L-Norvaline

  • Dissolve the purified L-norvaline amide L-tartrate in water.

  • Pass the solution through a strong cation-exchange resin. The amino acid amide binds to the resin while tartaric acid is washed away.

  • Hydrolyze the resin-bound amide at 50°C–150°C for 1–3 hours.

  • Elute the resulting L-norvaline using aqueous ammonia. Decolorize with activated carbon, concentrate, and dry to obtain pure L-norvaline[1].

Protocol B: Multi-Enzymatic Desymmetrization (Biocatalytic Alternative)

For facilities shifting toward green chemistry, enzymatic deracemization offers a highly efficient alternative to crystallization[3][5].

  • Oxidation: Treat DL-norvaline with D-amino acid oxidase (DAAO). DAAO selectively oxidizes the unwanted D-enantiomer into 2-oxopentanoic acid (a keto acid), leaving the L-enantiomer untouched[3].

  • Detoxification: Add Catalase to the bioreactor. Causality: DAAO generates hydrogen peroxide (H₂O₂) as a byproduct, which can denature the enzymes. Catalase rapidly decomposes H₂O₂ into water and oxygen[5].

  • Asymmetric Reduction: Introduce Leucine dehydrogenase (LeuDH) and a formate dehydrogenase (FDH) NADH-regeneration system. LeuDH stereoselectively reduces the keto acid exclusively into L-norvaline[3].

Quantitative Data Presentation

The following table summarizes the performance metrics of the classical crystallization method versus the modern enzymatic approach based on recent process optimization studies[1][3][5].

ParameterProtocol A: L-Tartrate CrystallizationProtocol B: Enzymatic Desymmetrization
Primary Mechanism Thermodynamic solubility differentialStereoselective oxidation/reduction
Max Theoretical Yield 50% (without racemization of mother liquor)100% (deracemization of D-enantiomer)
Reported Conversion Rate ~40-45% (single pass)96.1% - 96.7%
Enantiomeric Excess (ee) > 98% (post-recrystallization)> 99%
Product Titer Concentration-dependent54.09 g/L to 61.09 g/L
Key Byproducts D-norvaline amide L-tartrateH₂O₂ (neutralized by catalase)
Scalability Highly scalable, standard industrial equipmentRequires precise bioreactor control

Process Workflows (Visualizations)

Workflow 1: Chemical Resolution via Crystallization

ChemicalResolution Racemate DL-Norvaline Amide Reaction Salt Formation (MeOH/H2O) Racemate->Reaction ResolvingAgent L-Tartaric Acid ResolvingAgent->Reaction Mixture Diastereomeric Salts (L-L + D-L) Reaction->Mixture Crystallization Controlled Cooling & Seeding Mixture->Crystallization Solid L-Norvaline Amide L-Tartrate (Solid) Crystallization->Solid Crystallizes (Lower Solubility) MotherLiquor D-Norvaline Amide L-Tartrate (Liquor) Crystallization->MotherLiquor Remains Soluble Hydrolysis Hydrolysis / Ion Exchange Solid->Hydrolysis Product Pure L-Norvaline Hydrolysis->Product

Caption: Workflow for the chiral resolution of L-norvaline amide via L-tartrate crystallization.

Workflow 2: Multi-Enzymatic Desymmetrization

EnzymaticResolution DL DL-Norvaline DAAO D-Amino Acid Oxidase (DAAO) DL->DAAO D-enantiomer oxidation L_Nva L-Norvaline DL->L_Nva L-enantiomer remains Keto 2-Oxopentanoic Acid (Keto Acid) DAAO->Keto H2O2 H2O2 (Byproduct) DAAO->H2O2 LeuDH Leucine Dehydrogenase (LeuDH) Keto->LeuDH Asymmetric reduction LeuDH->L_Nva Catalase Catalase H2O2->Catalase Detoxification

Caption: Multi-enzymatic desymmetrization pathway for high-yield L-norvaline production.

References

  • Synthesis of Perindopril and Its Intermediates - Dissertation dissert
  • CN101007772A - Synthesis method of chiral norvaline Google P
  • US4914214A - Process for the industrial synthesis of perindopril Google P
  • Multi-enzymatic resolution of DL-norvaline for L-norvaline production ResearchG
  • Development of a multi-enzymatic desymmetrization and its application for the biosynthesis of L-norvaline

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of (2S)-2-aminopentanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of short, highly polar amino acid derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of short, highly polar amino acid derivatives. The synthesis of (2S)-2-aminopentanamide (commonly known as L-norvalinamide) presents a specific set of challenges: its high polarity complicates isolation, its unhindered nature invites side reactions, and its chiral


-carbon is highly susceptible to racemization during carboxyl activation.

This guide moves beyond standard empirical recipes. Instead, it provides a mechanistic framework to help you understand the causality behind experimental failures and equips you with self-validating protocols to ensure high yield and strict enantiomeric purity.

Synthesis Workflows & Decision Matrix

Before troubleshooting, it is critical to map the synthetic landscape. You must choose between a traditional protecting-group strategy and a modern, atom-economical direct amidation route.

SynthesisRoutes SM L-Norvaline (Starting Material) Protect N-Protection (Boc2O / CbzCl) SM->Protect Traditional Route Direct Direct Amidation B(OCH2CF3)3 Catalyst SM->Direct Catalytic Route Activate Carboxyl Activation (EDC/HOBt or HATU) Protect->Activate Amidation Amidation (NH3 source) Activate->Amidation Deprotect Deprotection (TFA or H2/Pd-C) Amidation->Deprotect Product (2S)-2-aminopentanamide (Target Yield) Deprotect->Product Direct->Product NH3, Heat

Workflow comparing traditional protected synthesis vs. direct catalytic amidation of L-norvaline.

Troubleshooting Diagnostics (FAQs)

TroubleshootingLogic Issue Yield Loss / Epimerization Root1 Oxazolone Formation (Over-activation) Issue->Root1 Root2 Diketopiperazine (DKP) Formation Issue->Root2 Root3 Poor Aqueous Extraction (High Polarity) Issue->Root3 Sol1 Add HOBt/HOAt (Forms stable active ester) Root1->Sol1 Sol2 Maintain low temp during deprotection Root2->Sol2 Sol3 Use ion-exchange or B(OCH2CF3)3 filtration Root3->Sol3

Logical troubleshooting tree for resolving common yield and purity issues in amino amide synthesis.

Q1: Why am I observing significant racemization (loss of the 2S stereocenter) during the amidation of Boc-L-norvaline? A1: Racemization during carboxyl activation is primarily caused by the formation of a 5(4H)-oxazolone intermediate. When using carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the highly reactive O-acylisourea intermediate can undergo intramolecular cyclization, stripping the


-proton and scrambling the stereocenter[1].
The Fix: You must introduce an additive like N-hydroxybenzotriazole (HOBt). HOBt rapidly intercepts the O-acylisourea to form an OBt-active ester. This ester is highly reactive toward your ammonia source but thermodynamically stable enough to resist oxazolone formation, preserving the (2S) configuration[1],[2].

Q2: My overall yield is low due to the formation of oligomers and diketopiperazines. How can I suppress this? A2: Diketopiperazine (DKP) formation is a classic intermolecular side reaction where the free amine of an unprotected (or prematurely deprotected) amino acid attacks its own activated carboxyl group[3]. The Fix: This is why the three-step sequence (protection, amidation, deprotection) is standard[3]. If DKP persists during the final step, ensure your deprotection (e.g., Boc removal using TFA) is performed at low temperatures (0°C) and that the resulting TFA-salt is neutralized with a mild base only immediately prior to isolation.

Q3: The traditional three-step route is tedious and mass-inefficient. Is there a protecting-group-free method? A3: Yes. The use of carbamate protecting groups is highly inefficient; for example, a Boc group adds 101 Da to your molecular weight just to be discarded later[3]. Recent catalytic innovations allow for the direct amidation of unprotected amino acids. By utilizing tris(2,2,2-trifluoroethyl) borate [B(OCH2CF3)3] as a catalyst, you can directly couple free L-norvaline with an amine source. This method prevents self-polymerization and allows the final (2S)-2-aminopentanamide to be isolated via simple filtration[3].

Quantitative Data Summary: Reagent Selection

Selecting the right coupling environment dictates your yield and downstream processing. Below is a comparative analysis of standard methodologies for synthesizing L-norvalinamide.

Coupling MethodAtom EconomyRacemization RiskTypical YieldPost-Reaction Workup
EDC + HOBt (Protected)Low (Requires Boc/Cbz)Low (if HOBt is ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

1.0 eq)
75-85%Aqueous extraction; EDC urea byproduct is water-soluble[4].
HATU + DIPEA (Protected)Low (Requires Boc/Cbz)Very Low85-95%Chromatography often required to remove TMU byproduct[1].
B(OCH2CF3)3 (Unprotected)High (Direct coupling)Low80-90%Simple filtration; no aqueous work-up required.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without passing the defined validation checkpoints.

Protocol A: Traditional Solution-Phase Amidation (EDC/HOBt Route)

Use this method if you already have Boc-L-norvaline in your inventory.

  • Reagent Preparation: Dissolve Boc-L-norvaline (1.0 eq) in anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of 0.2 M. Cool to 0°C under an inert atmosphere[1].

  • Activation: Add HOBt (1.2 eq) to the solution. Wait 5 minutes, then add EDC·HCl (1.2 eq). Stir at 0°C for 30 minutes to allow the complete formation of the OBt-ester[1],[5].

  • Amidation: Add an ammonia source (e.g., 0.5 M NH3 in dioxane, 2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • System Validation Check (Critical): Pull a 10

    
    L aliquot and analyze via LC-MS. Validation: The system is validated to proceed ONLY if the mass corresponding to the OBt-ester has completely disappeared and the mass for Boc-L-norvalinamide is dominant. If the OBt-ester persists, your ammonia source has evaporated or is degraded; add an additional 1.0 eq of NH3.
    
  • Isolation: Dilute with Ethyl Acetate, wash sequentially with 1M HCl, saturated NaHCO3, and brine. The water-soluble EDC-urea byproduct will partition into the aqueous layer[1]. Dry the organic layer over Na2SO4 and concentrate.

  • Deprotection: Treat the intermediate with 20% TFA in DCM at 0°C for 1 hour to yield the (2S)-2-aminopentanamide TFA salt.

Protocol B: Protecting-Group-Free Direct Amidation (Borate Catalysis)

Use this method for scale-up, maximizing atom economy, and avoiding aqueous extractions of the highly polar free amine.

  • Reagent Preparation: Suspend unprotected L-norvaline (1.0 eq) in a suitable solvent (e.g., cyclopentyl methyl ether or toluene).

  • Catalysis: Add tris(2,2,2-trifluoroethyl) borate [B(OCH2CF3)3] (10-20 mol%) to the suspension[3].

  • Amidation: Introduce the amine/ammonia source. Heat the reaction mixture (typically 80-100°C) equipped with a Dean-Stark trap or molecular sieves to drive the equilibrium forward by removing the water byproduct[6].

  • Isolation: Cool the reaction to room temperature. The vast majority of amino acid amides synthesized this way will precipitate out of solution[3]. Isolate the product via simple vacuum filtration.

  • System Validation Check (Critical): Analyze the filtered solid via Chiral HPLC. Validation: The system is validated if the (2S) enantiomer peak demonstrates >99% enantiomeric excess (ee). This proves the borate catalyst successfully facilitated direct amidation without triggering oxazolone-mediated racemization.

References

1.6[6] 2.1[1] 3. 2[2] 4.4[4] 5. 3[3] 6.5[5]

Sources

Optimization

Technical Support Center: Preventing Racemization of L-Norvaline Amide During Coupling

Welcome to the Peptide Synthesis Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing stereochemical fidelity issues during the synthesis of peptides con...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Synthesis Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing stereochemical fidelity issues during the synthesis of peptides containing L-norvaline (Nva) amides.

L-norvaline is a non-proteinogenic, unbranched aliphatic amino acid. When activated at its C-terminus for amide bond formation, it is highly susceptible to racemization (epimerization). This guide provides field-proven mechanistic insights, troubleshooting matrices, and self-validating protocols to ensure the stereochemical integrity of your final therapeutic compounds.

Mechanistic Insights (FAQ)

Q: Why is L-norvaline highly susceptible to racemization during amide coupling? A: The loss of chiral integrity at the α-carbon of L-norvaline during carboxy-group activation primarily occurs via two distinct, base-catalyzed pathways:

  • Oxazolone (Azlactone) Formation: Upon activation of the C-terminus (e.g., forming an highly reactive O-acylisourea intermediate), the nucleophilic oxygen of the adjacent N-protecting group (such as Fmoc) attacks the activated carbonyl. This forms a 5-membered oxazolone ring. The α-proton within this ring is highly acidic, leading to rapid tautomerization and complete loss of stereochemistry before the incoming amine can perform aminolysis .

  • Direct Enolization: The presence of strong tertiary amine bases (e.g., DIPEA) can directly abstract the α-proton of the activated amino acid, forming an enolate intermediate that re-protonates non-stereoselectively .

Q: How does the choice of coupling reagent dictate the racemization rate? A: Traditional uronium/aminium salts (like HBTU or HATU) require the addition of a tertiary amine base (DIPEA or NMM) to initiate coupling. This basic environment accelerates both oxazolone formation and direct enolization. Conversely, carbodiimide-based activation (e.g., DIC) paired with an acidic additive like Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) operates under essentially neutral conditions. Oxyma Pure rapidly traps the O-acylisourea intermediate to form a stable, less basic active ester. This fast trapping effectively outcompetes intramolecular oxazolone formation, suppressing racemization .

Pathway Visualization

The following diagram illustrates the causality behind racemization and how the Oxyma Pure additive intercepts the degradation pathway.

Racemization ActNva Activated Fmoc-L-Nva (O-Acylisourea) Oxazolone Oxazolone Intermediate (Chirality Lost) ActNva->Oxazolone Intramolecular attack ActEster Oxyma Active Ester (Chirality Retained) ActNva->ActEster Fast trapping Base Base (e.g., DIPEA) Base->Oxazolone Promotes enolization Oxyma Oxyma Pure Additive Oxyma->ActEster Esterification Racemic D/L-Norvaline Amide (Epimerized Product) Oxazolone->Racemic Aminolysis Pure L-Norvaline Amide (Desired Product) ActEster->Pure Aminolysis

Mechanistic pathways of L-Norvaline activation: Oxazolone formation vs. Oxyma Pure active ester.

Quantitative Data: Coupling Reagent Comparison

To highlight the impact of reagent selection on stereochemical fidelity, the table below summarizes the typical epimerization rates observed when coupling sensitive aliphatic amino acids like L-norvaline.

Coupling SystemBase RequiredPrimary Activation IntermediateTypical Epimerization (%)
HBTU / HOBt DIPEA (2-3 eq)Uronium / Benzotriazole Ester5.0% - 15.0%
HATU DIPEA (2-3 eq)Uronium / Atabenzotriazole Ester2.0% - 8.0%
DIC / HOBt NoneO-Acylisourea / Benzotriazole Ester1.0% - 3.0%
DIC / Oxyma Pure NoneO-Acylisourea / Oxyma Ester< 1.0%

Data extrapolated from comparative studies on Oxyma Pure efficacy in solid-phase peptide synthesis .

Troubleshooting Matrix

Observed IssueRoot CauseCorrective Action
High D-Nva Amide content (>5%) Use of uronium reagents (HBTU/HATU) with excess DIPEA promoting direct enolization.Switch to a base-free coupling system such as DIC/Oxyma Pure.
Incomplete coupling (Positive Kaiser Test) Steric hindrance or slow aminolysis allowing oxazolone formation to outpace coupling.Implement a pre-activation step (1-3 mins) with DIC/Oxyma before adding to the resin/amine.
Chain termination / Capping Formation of hydrogen cyanide (HCN) or side-reactions from degraded Oxyma/DIC mixtures.Prepare DIC and Oxyma Pure solutions fresh daily. Do not store pre-mixed activation cocktails .
Epimerization during fragment condensation C-terminal Nva fragments are highly prone to oxazolone formation due to N-acyl stabilization.Avoid using Nva at the C-terminus of a fragment. If unavoidable, couple at 0°C using DIC/HOAt or DIC/Oxyma.

Experimental Protocols

The following self-validating protocols ensure high-efficiency coupling of Fmoc-L-Norvaline while strictly preserving its chiral center.

Protocol 1: Optimized SPPS Coupling of Fmoc-L-Nva-OH using DIC/Oxyma Pure

This protocol utilizes a base-free environment to prevent direct enolization.

Materials:

  • Fmoc-L-Nva-OH (3.0 equivalents relative to resin loading)

  • Oxyma Pure (3.0 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • Peptide synthesis grade DMF

Step-by-Step Methodology:

  • Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using 20% piperidine in DMF (2 × 5 minutes). Wash thoroughly with DMF (5 × 1 min).

  • Preparation: In a clean, dry vial, dissolve Fmoc-L-Nva-OH and Oxyma Pure in a minimum volume of DMF (typically 0.1 M concentration).

  • Pre-Activation: Add DIC to the Fmoc-L-Nva-OH/Oxyma Pure solution. Stir gently for exactly 2 minutes at room temperature. Causality Note: This brief pre-activation allows the formation of the Oxyma active ester, bypassing the oxazolone risk before exposure to the nucleophile.

  • Coupling: Transfer the pre-activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation: Drain the reaction mixture and wash the resin with DMF (3 × 1 min). Perform a Kaiser test. A yellow/colorless result indicates complete coupling. If blue, repeat steps 2-4.

Protocol 2: Chiral Purity Analysis via HPLC

To validate the success of Protocol 1, quantify the D-Nva vs. L-Nva ratio.

Materials:

  • Chiral HPLC column (e.g., Daicel Chiralpak IA or equivalent)

  • Isocratic mobile phase (e.g., Hexane/Isopropanol 80:20 v/v with 0.1% TFA)

Step-by-Step Methodology:

  • Cleavage: Cleave a 5 mg test aliquot of the synthesized peptide from the resin using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours.

  • Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet under nitrogen.

  • Sample Preparation: Dissolve the crude peptide in the mobile phase at a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatography: Inject 10 µL onto the chiral HPLC system. Run the isocratic method for 30 minutes at a flow rate of 1.0 mL/min.

  • Quantification: Integrate the peaks corresponding to the L-Nva peptide and the D-Nva epimer. Calculate the epimerization percentage: [Area D] / ([Area D] + [Area L]) × 100.

References

  • Duengo, S., Muhajir, M. I., Hidayat, A. T., Musa, W. J. A., & Maharani, R. (2023). "Epimerisation in Peptide Synthesis." Molecules, 28(24), 8017. URL:[Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal, 15(37), 9394-9403. URL:[Link]

  • Ferrazzano, L., et al. (2023). "An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures." ChemRxiv. URL:[Link]

  • Peptide Chemistry Editorial Team. (2023). "OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety." Peptide Chemistry. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting (2S)-2-Aminopentanamide Solubility

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when formulating small aliphatic amino amides for biochemical assays or in vivo dosing.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when formulating small aliphatic amino amides for biochemical assays or in vivo dosing. (2S)-2-aminopentanamide, commonly known as L-norvalinamide, presents unique solubility challenges depending on its salt form, the pH of the aqueous medium, and the buffer matrix.

This guide provides a causal framework for diagnosing and resolving aqueous solubility issues associated with this compound, ensuring scientific integrity and reproducible experimental workflows.

I. Physicochemical Properties Overview

Before troubleshooting, it is critical to understand the baseline thermodynamic properties of the molecule. The balance between the hydrophilic amide/amine groups and the hydrophobic propyl side-chain dictates its behavior in water .

Property(2S)-2-Aminopentanamide (Free Base)(2S)-2-Aminopentanamide HCl (Salt)
CAS Number 6610-42-0 (Derivative base)101925-47-7
Molecular Weight 116.16 g/mol 152.62 g/mol
Physical State Waxy solid / OilCrystalline Solid
pKa (α-amine) ~7.5 – 8.0~7.5 – 8.0
Aqueous Solubility Poor to Moderate (< 10 mg/mL)Highly Soluble (> 50 mg/mL)
Primary Solubility Barrier Hydrophobic aggregationCommon ion effect (in high Cl⁻ media)
II. Diagnostic Workflow for Solubility Issues

When precipitation or incomplete dissolution occurs, follow the causal decision tree below to identify the root mechanism.

G Start Poor Aqueous Solubility Observed in Assay CheckForm Verify API Salt Form Start->CheckForm FreeBase Free Base Form CheckForm->FreeBase HClSalt HCl Salt Form CheckForm->HClSalt Action1 Titrate with HCl to pH < 7.0 to protonate amine FreeBase->Action1 CheckBuffer Analyze Buffer Matrix HClSalt->CheckBuffer HighCl High [Cl-] Buffer (e.g., PBS / Saline) CheckBuffer->HighCl LowCl Low [Cl-] Buffer (e.g., Water / Acetate) CheckBuffer->LowCl Action2 Switch to Non-Chloride Buffer to avoid Common Ion Effect HighCl->Action2 Action3 Add Co-solvent / Excipient (e.g., Cyclodextrins) LowCl->Action3

Figure 1: Decision tree for troubleshooting (2S)-2-aminopentanamide solubility in aqueous media.

III. Frequently Asked Questions (Troubleshooting)

Q1: I purchased the HCl salt form, but it becomes cloudy when I dissolve it in standard Phosphate-Buffered Saline (PBS). Why? A: This is a classic manifestation of the Common Ion Effect . PBS contains approximately 137 mM NaCl. Because your compound is an HCl salt, the high background concentration of chloride ions in the PBS shifts the dissolution equilibrium to the left, artificially suppressing the solubility product (


) of the drug.
  • Solution: Dissolve the compound in sterile water or a non-chloride buffer (e.g., sodium acetate or HEPES) first, and ensure the concentration is well below the common-ion suppressed saturation limit before mixing with chloride-rich physiological buffers.

Q2: My compound dissolves perfectly in water, but precipitates immediately when I adjust the pH to 7.4 for my cell assay. What is the mechanism? A: This is driven by pH-dependent protonation . The


-amine of L-norvalinamide has a pKa of approximately 7.5 to 8.0 . At pH 7.4, a significant fraction of the molecules deprotonate into the neutral free base form. Without the cationic charge to participate in strong ion-dipole interactions with water, the hydrophobic propyl side-chains dominate, leading to entropically driven aggregation and precipitation.
  • Solution: If your assay requires pH 7.4, you must lower the stock concentration or introduce a solubilizing excipient.

G2 LowPH pH < 7.0 Protonated Amine (+) HighPH pH > 7.5 Neutral Free Base (0) LowPH->HighPH Add Base (OH-) Soluble High Solubility (Ion-Dipole Bonds) LowPH->Soluble Hydration Insoluble Low Solubility (Hydrophobic Aggregation) HighPH->Insoluble Precipitation

Figure 2: pH-dependent protonation states and their causal impact on aqueous solubility.

Q3: We are formulating (2S)-2-aminopentanamide for an in vivo pharmacokinetic study and cannot lower the pH. What co-solvents are recommended? A: To bypass the thermodynamic limits of the free base at physiological pH, you must disrupt the hydrophobic self-association. According to recent pharmaceutical formulations involving L-norvalinamide derivatives, cyclodextrins (specifically hydroxypropyl-


-cyclodextrin or sulfobutylether-

-cyclodextrin) are highly effective . The hydrophobic cavity of the cyclodextrin encapsulates the propyl side-chain, while the hydrophilic exterior maintains aqueous solubility. Alternatively, 5-10% Propylene Glycol or PEG-400 can be used to lower the dielectric constant of the solvent mixture, accommodating the neutral species.
IV. Self-Validating Protocol: Thermodynamic Solubility Assessment

To accurately determine the working concentration limits of your specific batch of (2S)-2-aminopentanamide, do not rely on visual inspection alone. Visual clearance can mask micro-precipitates. Use the following self-validating shake-flask methodology.

Step 1: Matrix Preparation & Spiking

  • Prepare 1.0 mL of your target assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Causality: Using the exact assay buffer ensures that common ion effects and pH-shifts are accounted for during the test.

  • Add an excess of (2S)-2-aminopentanamide HCl (e.g., 20 mg) to a 1.5 mL microcentrifuge tube to force a saturated state.

Step 2: Equilibration

  • Vortex the suspension for 60 seconds, then sonicate in a water bath at 25°C for 5 minutes to break up macroscopic aggregates.

  • Incubate the tube on a thermomixer at 25°C, 800 rpm for 24 hours.

  • Causality: Kinetic solubility (immediate dissolution) often overestimates true solubility due to supersaturation. A 24-hour equilibration ensures the system reaches its lowest thermodynamic energy state.

Step 3: Phase Separation

  • Centrifuge the sample at 15,000 × g for 15 minutes at 25°C.

  • Carefully extract the supernatant without disturbing the pellet.

Step 4: Self-Validation & Quantification

  • Validation Control: Prepare a known soluble standard (e.g., 1 mg/mL caffeine) and process it through the exact same filtration/centrifugation steps. If the caffeine concentration drops, your tubes/filters are non-specifically binding the compound, invalidating the assay.

  • Dilute the supernatant 1:50 in the HPLC mobile phase and quantify via RP-HPLC (UV detection at 210 nm, as amides lack strong chromophores).

V. References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 46224413, Nirogacestat (Contains L-norvalinamide moiety pKa data)." PubChem. Available at:[Link]

  • Starrett, J. E., et al. "Nitrile-containing antiviral compounds (Solubilizing agents for L-norvalinamide derivatives)." US Patent 11351149B2. Available at:

Optimization

Technical Support Center: Purification Strategies for Crude (2S)-2-Aminopentanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying (2S)-2-aminopentanamide (c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying (2S)-2-aminopentanamide (commonly known as L-norvalinamide).

Because this compound features both a primary amine and a primary amide, it is highly polar, prone to hydrogen bonding, and often isolates as a difficult-to-handle hygroscopic oil. This guide bypasses generic advice, offering field-proven, causality-driven protocols to ensure high chemical and enantiomeric purity.

I. Purification Decision Workflow

The following logic tree dictates the optimal purification path based on the physical state and impurity profile of your crude reaction mixture.

Purification_Workflow Start Crude (2S)-2-aminopentanamide (Reaction Mixture) Acidify 1. Acidification Add 1M HCl (pH < 2) Start->Acidify Extract1 2. Organic Wash Extract with CH2Cl2 Acidify->Extract1 OrgWaste Organic Phase (Neutral Impurities) Extract1->OrgWaste Discard AqPhase Aqueous Phase (Protonated Amide) Extract1->AqPhase Retain Basify 3. Basification Add 1M NaOH (pH 10-12) AqPhase->Basify Extract2 4. Free Base Extraction Extract with CH2Cl2 Basify->Extract2 Cryst 5. Salt Crystallization HCl in MeOH/Acetone Extract2->Cryst Organic Layer Pure Pure L-norvalinamide HCl (Crystalline Solid) Cryst->Pure

Figure 1: Acid-base extraction and crystallization workflow for crude (2S)-2-aminopentanamide.

II. Quantitative Data Summary

Understanding the physicochemical parameters of (2S)-2-aminopentanamide is critical for manipulating its phase distribution during purification.

PropertyValueRelevance to Purification Strategy
Molecular Weight 116.16 g/mol (Free base)Determines mass balance and stoichiometric equivalents for salt formation.
pKa (Amine) ~ 9.0 - 9.5Dictates pH thresholds: pH < 2 ensures complete protonation; pH > 11 ensures complete free-basing.
Physical State Oil / Waxy solid (Free base)Necessitates conversion to a salt (e.g., HCl) to force a stable crystalline lattice.
Solubility (Free Base) Soluble in CH₂Cl₂, EtOAc, WaterAllows extraction into moderately polar organic solvents only at highly alkaline pH.
Solubility (HCl Salt) Soluble in Water, MeOH; Insoluble in Et₂OEnables precipitation and recrystallization using anti-solvents like diethyl ether.
III. Troubleshooting Guides & FAQs

Q1: My crude (2S)-2-aminopentanamide contains significant amounts of unreacted ester and neutral byproducts. How do I remove them efficiently without chromatography? Causality & Solution: Because (2S)-2-aminopentanamide possesses a primary aliphatic amine, it exhibits a pKa of approximately 9.0–9.5. By exploiting this basicity, you can perform a highly selective acid-base extraction. When the crude mixture is dissolved in an organic solvent and treated with 1M HCl, the amine is protonated to form a highly water-soluble ammonium salt. Non-basic impurities remain in the organic phase and are discarded. Subsequent basification of the aqueous layer to pH 10–12 with 1M NaOH deprotonates the amine, allowing the purified free base to be extracted back into a fresh organic phase. This methodology is a standard, highly effective approach for primary amino acid derivatives[1].

Q2: After extraction and solvent removal, my product is a sticky oil that is difficult to weigh and degrades over time. How can I obtain a stable powder? Causality & Solution: The free base of short-chain amino acid amides often presents as a hygroscopic oil or low-melting waxy solid due to weak intermolecular lattice forces and a high propensity to absorb atmospheric moisture. To force a stable crystalline lattice, you must convert it into a salt. Treating the free base with anhydrous HCl generates the hydrochloride salt. This salt can be readily crystallized from a mixture of methanol and acetone, using diethyl ether as an anti-solvent, yielding a highly stable, handleable powder[2].

Q3: I attempted normal-phase silica gel chromatography on the free base, but the product streaked severely and co-eluted with impurities. Why did this happen? Causality & Solution: Primary aliphatic amines interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel via hydrogen bonding and ionic interactions, causing severe peak tailing. To mitigate this, you must use a basic modifier to mask the silanol sites. Adding 1–5% aqueous NH₄OH or triethylamine to your eluent system (e.g., Petroleum Ether/EtOAc/aq NH₄OH) will sharpen the peaks and resolve the streaking issue[3].

Q4: How can I verify that no racemization occurred during my synthesis and purification? Causality & Solution: Amide formation and harsh extraction conditions can occasionally lead to partial racemization at the alpha-carbon, generating the D-enantiomer. To verify enantiomeric purity, analyze the purified compound via chiral HPLC. Columns such as Chiralpak AD, utilizing a gradient of hexane and isopropanol with a trace amount of trifluoroacetic acid (TFA), can successfully resolve the L- and D-isomers of norvaline derivatives[4].

IV. Step-by-Step Experimental Protocols
Protocol A: Acid-Base Extraction of Crude (2S)-2-Aminopentanamide

This protocol is a self-validating system: phase separation and precise pH control guarantee the selective partitioning of the target molecule.

  • Dissolution: Dissolve the crude reaction mixture in dichloromethane (CH₂Cl₂) (approx. 10 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake vigorously and allow the layers to separate.

    • Self-Validation Check: Test the aqueous layer with pH paper. It must be strictly < 2 to ensure complete protonation.

  • Phase Separation: Collect the lower organic layer and set aside. Extract the aqueous layer with an additional portion of CH₂Cl₂ to ensure complete removal of neutral/acidic impurities. Discard the combined organic layers.

  • Basification: Cool the aqueous layer in an ice bath to 0 °C. Slowly add 1M aqueous NaOH until the pH reaches 10–12, ensuring the solution remains cool to prevent amide hydrolysis.

  • Free Base Recovery: Extract the basified aqueous layer three times with fresh CH₂Cl₂.

  • Drying & Concentration: Combine the new organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the purified free base as an oil[1].

Protocol B: Hydrochloride Salt Formation and Crystallization

This protocol utilizes thermodynamic gradients to force the nucleation of a stable solid lattice.

  • Salt Formation: Dissolve the purified free base oil in a minimal amount of methanol (MeOH). Add 1.1 equivalents of a standardized HCl solution (e.g., 4M HCl in 1,4-dioxane or methanolic HCl) dropwise at room temperature.

  • Solvent Exchange: Stir for 15 minutes, then concentrate the mixture in vacuo to remove excess acid and solvent, yielding a thick oil or crude solid.

  • Recrystallization: Redissolve the crude salt in a minimal volume of a boiling MeOH/acetone mixture (approx. 1:3 ratio)[2].

  • Anti-Solvent Addition: Remove from heat and slowly add diethyl ether (Et₂O) dropwise until the solution becomes slightly turbid.

    • Self-Validation Check: The onset of crystallization is confirmed by persistent turbidity. If the solution "oils out" instead of crystallizing, the lattice is failing to nucleate; reheat to redissolve the oil, add a seed crystal if available, and cool more gradually.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight to maximize crystal yield.

  • Isolation: Filter the resulting white crystals under vacuum, wash with cold Et₂O, and dry under high vacuum to afford pure (2S)-2-aminopentanamide hydrochloride.

V. References
  • US5198547A - Process for N5-formylating tetrahydropteridines Source: Google Patents URL:

  • US6657070B2 - Production of chirally pure α-amino acids and N-sulfonyl α-amino acids Source: Google Patents URL:

  • Carbohydrates as Efficient Catalysts for the Hydration of α-Amino Nitriles Source: RSC.org URL:

  • Primary Amino Acid Derivatives: Compounds with Anticonvulsant and Neuropathic Pain Protection Activities Source: ResearchGate URL:

Sources

Troubleshooting

Technical Support Center: Optimizing pH for (2S)-2-Aminopentanamide Stability

Welcome to the technical support center for (2S)-2-aminopentanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on ensuring the chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2S)-2-aminopentanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on ensuring the chemical stability of (2S)-2-aminopentanamide, a derivative of the amino acid L-norvaline, in aqueous formulations. We will explore the critical role of pH, outline robust experimental protocols, and provide troubleshooting solutions to common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the formulation and stability testing of (2S)-2-aminopentanamide.

Q1: What is the primary degradation pathway for (2S)-2-aminopentanamide in aqueous solutions?

A1: The primary degradation pathway for (2S)-2-aminopentanamide, like other simple amides, is hydrolysis.[1][2] This reaction involves the cleavage of the amide bond by water, which results in the formation of (2S)-2-aminopentanoic acid (L-norvaline) and ammonia. This process can be catalyzed by both acidic and basic conditions.[1][3][4]

Q2: My (2S)-2-aminopentanamide solution is showing a rapid loss of purity. What is the most likely cause?

A2: A rapid decrease in purity is almost certainly due to hydrolysis, accelerated by suboptimal pH conditions. Amide bonds are susceptible to both acid-catalyzed and base-catalyzed hydrolysis.[1][3][4] If your solution is either strongly acidic (pH < 4) or alkaline (pH > 8), the degradation rate will increase significantly. Another factor could be elevated temperature, as higher temperatures accelerate chemical degradation.[5]

Q3: What is the expected pH of maximum stability for (2S)-2-aminopentanamide?

A3: For many simple amides and peptides, the pH of maximum stability is typically in the weakly acidic to neutral range, often between pH 4 and 7.[6] In this range, the rates of both acid- and base-catalyzed hydrolysis are at their minimum. The exact optimal pH must be determined empirically through a systematic pH-rate profile study.

Q4: How do I select an appropriate buffer system for my stability study?

A4: The choice of buffer is critical. The buffer species itself should not catalyze the degradation reaction or interact with your molecule.

  • Recommended Buffers: Phosphate, citrate, and acetate buffers are common choices.

  • Screening: It is advisable to screen at least two different buffer systems to ensure the observed stability is not an artifact of a specific buffer.

  • Buffer pKa: Select a buffer system whose pKa is as close as possible to the target pH of your study to ensure maximum buffering capacity.

Q5: What are the expected degradation products, and how can I monitor them?

A5: The primary degradation product is (2S)-2-aminopentanoic acid (L-norvaline). The most effective way to monitor the degradation is by using a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or Mass Spectrometry (MS) detection.[7][] A well-developed method should be able to separate the parent (2S)-2-aminopentanamide peak from the L-norvaline peak and any other potential impurities.[1]

Q6: I am observing poor "mass balance" in my stability study. What does this mean?

A6: Poor mass balance means the sum of the assay value of the parent compound and the known degradants does not equal the initial concentration. This could indicate several issues:

  • The formation of unexpected degradation products that are not being detected by your analytical method.

  • Precipitation of the compound from the solution.

  • Adsorption of the compound onto the container surface.

  • Issues with the analytical method itself, such as inaccurate quantification of degradants.

Troubleshooting Tip: Re-evaluate your analytical method's specificity. Employ a detector with broader detection capabilities, like a mass spectrometer or a Corona Charged Aerosol Detector (CAD), to search for non-chromophoric degradants.

Experimental Design & Protocols

A systematic approach is essential for accurately determining the optimal pH for stability. The following protocols are based on principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing.[1][9][10][11]

Workflow for pH Optimization Study

The overall process for determining the optimal pH for stability can be visualized as follows:

G cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis & Interpretation A Define Objectives & pH Range B Prepare Buffer Solutions (e.g., pH 3, 5, 7, 9) A->B C Prepare Stock Solution of (2S)-2-aminopentanamide B->C D Aliquot Stock into Buffers at Target Concentration C->D E Store Samples at Accelerated Temperature (e.g., 40°C, 60°C) D->E F Pull Timepoints (e.g., T=0, 1, 2, 4 weeks) E->F G Analyze Samples via Stability-Indicating HPLC F->G H Quantify Parent Compound & Degradants G->H I Plot ln[Parent] vs. Time to Determine k_obs H->I J Plot log(k_obs) vs. pH (pH-Rate Profile) I->J K Identify pH of Minimum Degradation Rate J->K

Caption: Workflow for a pH-rate profile stability study.

Protocol 1: pH-Rate Profile Study via Forced Degradation

This study accelerates degradation to quickly identify the optimal pH range. It is a foundational experiment mandated by regulatory agencies like the FDA and EMA.[1][7]

Objective: To determine the pH at which (2S)-2-aminopentanamide exhibits the highest stability by measuring degradation rates across a range of pH values.

Materials:

  • (2S)-2-aminopentanamide

  • Buffer salts (e.g., citric acid, sodium phosphate monobasic, sodium borate)

  • Acids and bases for pH adjustment (e.g., 1M HCl, 1M NaOH)

  • Type I Purified Water

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • HPLC vials

  • Calibrated pH meter

  • Stability chamber or oven capable of maintaining 40°C ± 2°C.[9]

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) covering the desired pH range. A typical screening range would be pH 3, 4, 5, 6, 7, 8, and 9.

  • Sample Preparation:

    • Prepare a stock solution of (2S)-2-aminopentanamide in water at a known concentration (e.g., 1 mg/mL).

    • For each pH condition, dilute the stock solution with the corresponding buffer to a final concentration (e.g., 0.1 mg/mL).

    • Transfer aliquots of each solution into appropriately labeled HPLC vials.

  • Time-Zero Analysis (T=0): Immediately analyze one vial from each pH set using the validated stability-indicating HPLC method. This establishes the initial concentration.

  • Incubation: Place the remaining vials in a stability chamber set to an accelerated temperature, such as 40°C or 60°C.

  • Time-Point Sampling: Pull samples at predetermined intervals (e.g., 24h, 48h, 1 week, 2 weeks, 4 weeks). The frequency should be sufficient to observe 5-20% degradation.[12]

  • Analysis: Analyze the pulled samples by HPLC to determine the remaining concentration of (2S)-2-aminopentanamide and the concentration of the primary degradant, L-norvaline.

Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of resolving (2S)-2-aminopentanamide from its potential degradation products.

Typical Starting Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (for the amide bond) or Mass Spectrometry.

  • Column Temperature: 30°C

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Data Analysis and Interpretation

Degradation Kinetics

For most pharmaceutical compounds in solution, degradation follows first-order kinetics. The rate of degradation is proportional to the concentration of the drug.

The integrated rate law is: ln[A]t = -kt + ln[A]0

Where:

  • [A]t is the concentration at time t

  • [A]0 is the initial concentration

  • k is the observed first-order rate constant (k_obs)

By plotting ln[A]t versus time (t), you should obtain a straight line with a slope equal to -k. This should be done for each pH value tested.

pH-Rate Profile

The final step is to construct a pH-rate profile by plotting the logarithm of each observed rate constant (log k_obs) against the corresponding pH.

Example Data Table:

pHTemperature (°C)Observed Rate Constant, k_obs (day⁻¹)log(k_obs)
3.0400.085-1.07
4.0400.021-1.68
5.0400.009-2.05
6.0400.007-2.15
7.0400.010-2.00
8.0400.035-1.46
9.0400.150-0.82

This data would generate a characteristic V-shaped or U-shaped curve, with the minimum point on the curve indicating the pH of maximum stability. In the example above, the optimal stability is found around pH 6.0 .

Degradation Mechanism Visualization

The hydrolysis mechanism is catalyzed by both H⁺ (acid) and OH⁻ (base).

G cluster_acid Acid-Catalyzed Hydrolysis (pH < 4) cluster_base Base-Catalyzed Hydrolysis (pH > 8) A1 Amide A2 Protonated Amide (O-protonation) A1->A2 + H⁺ A3 Tetrahedral Intermediate A2->A3 + H₂O A4 Carboxylic Acid + Amine A3->A4 - H⁺ B1 Amide B2 Tetrahedral Intermediate B1->B2 + OH⁻ B3 Carboxylate + Amine B2->B3

Caption: General mechanisms for acid- and base-catalyzed amide hydrolysis.

By following these guidelines, researchers can confidently identify the optimal pH conditions to ensure the stability and integrity of (2S)-2-aminopentanamide formulations, a critical step in the drug development process.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • ICH. (2010). Q1A(R2) Guideline. [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

  • Patsnap. (2026). How to Detect Amide Degradation Using Chromatographic Techniques. [Link]

  • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • SpringerLink. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. [Link]

  • PharmaTech. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • IJARPB. (2022). Forced Degradation – A Review. [Link]

  • University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. [Link]

  • Tamilnadu Test House. (2025). Analytical Methods For Amino Acids. [Link]

Sources

Optimization

Technical Support Center: L-Norvaline Amide Purification

Welcome to the technical support center for the purification of synthesized L-norvaline amide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges asso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of synthesized L-norvaline amide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing impurities from this valuable synthetic intermediate. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experimental work.

Part 1: Frequently Asked Questions (FAQs)

Section 1.0: Impurity Identification & Characterization

Question: What are the most common impurities I should expect when synthesizing L-norvaline amide, and how can I detect them?

Answer: The impurity profile of your crude L-norvaline amide is highly dependent on your synthetic route. However, several common classes of impurities are frequently observed.

  • Starting Materials & Reagents: The most straightforward impurities are unreacted starting materials (e.g., protected or unprotected L-norvaline) and residual coupling agents or catalysts. For instance, if you use a carbodiimide coupling agent like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), you can expect byproducts like dicyclohexylurea (DCU) or the corresponding EDC-derived urea.[1][2]

  • Reaction Byproducts: These are impurities formed from side reactions during the amidation process.

    • Racemization: A significant concern is the formation of the D-norvaline amide diastereomer. While some amidation methods have low racemization levels, it's a critical impurity to screen for, especially under harsh reaction conditions.[3][4]

    • Oligomerization: Self-reaction of the amino acid can lead to the formation of di-, tri-, or higher-order oligomers of L-norvaline.[3][5]

    • Deletion/Truncated Sequences: In solid-phase synthesis, incomplete coupling or deprotection can lead to failure sequences.[6][7]

Detection and Characterization Workflow: A multi-pronged analytical approach is essential for accurately identifying and quantifying these impurities.

  • Initial Assessment (TLC/LC-MS): Thin-Layer Chromatography (TLC) can provide a quick qualitative check for the presence of major impurities. For a more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. It helps in identifying the molecular weights of impurities, allowing you to hypothesize their structures (e.g., unreacted starting material, dimer, urea byproduct).[8][9]

  • Quantitative Analysis (HPLC): High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for quantifying the purity of your product.[10] Using a validated method, you can determine the percentage of your desired product versus impurities.

  • Chiral Purity (Chiral HPLC): To specifically quantify the D-enantiomer, a dedicated chiral HPLC method is required. This often involves using a chiral stationary phase.[8]

The following workflow diagram illustrates a typical process for impurity analysis.

G cluster_0 Impurity Analysis Workflow Crude Crude L-Norvaline Amide Sample TLC Initial Screen: Thin-Layer Chromatography (TLC) Crude->TLC LCMS Identification: LC-MS Analysis TLC->LCMS If impurities detected HPLC Quantification: Reversed-Phase HPLC LCMS->HPLC Identify MW of peaks Chiral Chiral Purity: Chiral HPLC HPLC->Chiral Assess enantiomeric excess Report Final Purity Report Chiral->Report

Caption: Workflow for the analysis of crude L-norvaline amide.

Section 2.0: Purification Strategies & Troubleshooting

Question: My crude product has a purity of about 70-80%. Is recrystallization a good first step?

Answer: Yes, for a crystalline solid like L-norvaline amide with this level of purity, recrystallization is an excellent and cost-effective initial purification step ("capturing step"). Its effectiveness hinges on the principle that the desired compound and the impurities have different solubility profiles in a given solvent system. The goal is to find a solvent that dissolves your compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

For amino acid amides, mixed solvent systems are often effective. A common and effective choice is a mixture of water and a water-miscible organic solvent like methanol or ethanol.[11][12]

  • Solvent Screening (Small Scale):

    • Test the solubility of a few milligrams of your crude product in various solvents (e.g., water, methanol, ethanol, isopropanol) at room temperature and upon heating.

    • The ideal single solvent will show poor solubility at room temperature and high solubility near its boiling point.

    • If no single solvent is ideal, try a binary system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., hot water or methanol) and then slowly add a "poor" solvent (an anti-solvent, e.g., diethyl ether or acetone) until turbidity persists. Reheat to clarify and then allow to cool slowly.

  • Recrystallization Procedure (Water/Methanol System):

    • Place your crude L-norvaline amide in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of hot water to dissolve the solid completely. Be patient and add the solvent portion-wise.

    • If colored impurities are present, you can add a small amount of activated carbon and stir for 5-10 minutes before filtering the hot solution through a pre-warmed funnel with fluted filter paper to remove the carbon.[12]

    • Slowly add methanol (the anti-solvent) to the hot, clear filtrate until the solution becomes slightly cloudy.

    • Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath or refrigerator.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent mixture, and dry them under vacuum.

Question: Recrystallization didn't improve purity significantly. What chromatographic technique should I use?

Answer: When recrystallization is insufficient, chromatography is the next logical step. The choice of technique depends on the nature of the remaining impurities. For L-norvaline amide, a combination of orthogonal methods often yields the best results.[13][14] Orthogonal methods separate molecules based on different principles (e.g., hydrophobicity vs. charge), providing a powerful purification strategy.

Chromatography Technique Separation Principle Best For Removing Advantages Considerations
Reversed-Phase HPLC (RP-HPLC) HydrophobicityNon-polar impurities, starting materials, urea byproducts, deletion sequences.High resolution, considered the "gold standard" for peptide and amino acid derivative purity.[7][10]Can be expensive at large scale; requires organic solvents.
Ion-Exchange (IEX) Chromatography Net Charge at a given pHCharged impurities, other amino acids, truncated peptides with different pI.High capacity, can be used as an initial capture step before RP-HPLC.[14]Requires buffer systems; separation is pH-dependent.
Size-Exclusion (SEC) Chromatography Molecular SizeOligomers (dimers, trimers), high molecular weight polymers.Gentle method, preserves compound structure.Lower resolution compared to RP-HPLC or IEX.[15]

Recommended Strategy: A highly effective, two-step process involves using IEX as a capture step followed by RP-HPLC as a polishing step.[13][14]

G cluster_workflow Orthogonal Purification Strategy Crude Crude Product (Post-Recrystallization) IEX Step 1: Ion-Exchange Chromatography (Capture) Crude->IEX Removes bulk charged impurities RP_HPLC Step 2: Reversed-Phase HPLC (Polishing) IEX->RP_HPLC Removes hydrophobic impurities Pure_Product High-Purity L-Norvaline Amide (>99%) RP_HPLC->Pure_Product

Caption: A two-step orthogonal chromatographic purification workflow.

Section 3.0: Advanced Troubleshooting

Question: I see a persistent impurity with a similar retention time to my product in RP-HPLC. How can I resolve this?

Answer: This is a common and challenging scenario. The impurity is likely structurally very similar to your product, possibly the D-enantiomer or a closely related isomer.

Troubleshooting Steps:

  • Identify the Impurity: Before attempting removal, you must identify it. Collect the fraction containing both your product and the impurity and analyze it by high-resolution MS/MS to see if it has the same mass (suggesting an isomer) or a different one. If it's an isomer, chiral HPLC is necessary to confirm if it's the D-enantiomer.

  • Optimize RP-HPLC Conditions:

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of the two. Different solvents can alter selectivity.

    • Modify the pH of the Mobile Phase: The charge state of L-norvaline amide (and some impurities) is pH-dependent. Adjusting the pH of the aqueous buffer (e.g., from pH 3 to pH 7) can significantly change the retention times and potentially resolve the peaks.

    • Lower the Gradient Slope: A shallower gradient increases the run time but can dramatically improve the resolution of closely eluting peaks.

  • Switch to an Orthogonal Method: If optimizing RP-HPLC fails, the impurity likely has very similar hydrophobicity. You must switch to a method that separates on a different principle.

    • Ion-Exchange Chromatography (IEX): If the impurity has a different net charge or pI, IEX can be highly effective.[10][14]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique that is complementary to RP-HPLC. It uses a polar stationary phase and separates compounds based on their polarity.[15]

Question: My final product has low yield after chromatography. What are the common causes and solutions?

Answer: Low recovery is a frustrating issue that can often be resolved by systematically examining your process.

  • Cause 1: Incomplete Elution: Your product might be binding too strongly to the column.

    • Solution (RP-HPLC): Increase the final concentration of the organic solvent in your gradient (e.g., from 95% to 100%) and hold it for several column volumes to ensure everything elutes.

    • Solution (IEX): Increase the final salt concentration of your elution buffer or perform a final wash with a high-molarity salt solution.

  • Cause 2: Product Precipitation: The concentration of your product in the collected fractions might exceed its solubility in the mobile phase, causing it to precipitate on the column or in the tubing.

    • Solution: Reduce the amount of sample loaded onto the column. Alternatively, dilute the collected fractions with a suitable solvent immediately after they exit the detector.

  • Cause 3: Product Instability: The pH of the mobile phase or exposure to certain solvents could be degrading your product.

    • Solution: Analyze the collected fractions immediately to check for degradation products. If degradation is observed, screen for more benign mobile phase conditions (e.g., different pH, alternative solvents). For RP-HPLC, using buffers with trifluoroacetic acid (TFA) is common, but it can sometimes cause issues; consider formic acid as an alternative.

References

  • CN100352801C - Synthesis method of L-n-valaine - Google Patents.
  • CN101508654B - Synthesis method of D, L-norvaline - Google Patents.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. Available at: [Link]

  • Chromatographic Approaches to Effective Peptide Purification. Available at: [Link]

  • CN101007772A - Synthesis method of chiral norvaline - Google Patents.
  • Direct amidation of unprotected amino acids using B(OCH2CF3)3 - RSC Publishing. Available at: [Link]

  • HPLC Analysis and Purification of Peptides - PMC. Available at: [Link]

  • Aspects of industrial purification of peptides using large-scale chromatography - Polypeptide. Available at: [Link]

  • Synthesis of a Homologous Series of Protected Oligopeptides Derived from L-Norvaline - ResearchGate. Available at: [Link]

  • Purification of peptides by cation exchange chromatography - Bio-Works. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]

  • Peptide Synthesis for Beginners. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Preparation of optical active aliphatic a-amino acid from fatty acid: Synthesis of L-norvaline and D-norvaline - ResearchGate. Available at: [Link]

  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed. Available at: [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - Journal of Biomolecular Techniques. Available at: [Link]

Sources

Troubleshooting

Addressing hygroscopic nature of (2S)-2-aminopentanamide salts

Technical Support Center: Troubleshooting the Hygroscopic Nature of (2S)-2-Aminopentanamide Salts Introduction & Mechanistic Overview (2S)-2-aminopentanamide, commonly known as L-norvalinamide, and its corresponding salt...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Hygroscopic Nature of (2S)-2-Aminopentanamide Salts

Introduction & Mechanistic Overview (2S)-2-aminopentanamide, commonly known as L-norvalinamide, and its corresponding salts (such as the hydrochloride derivative) are critical chiral building blocks in the synthesis of peptidomimetics and protease inhibitors. However, researchers frequently encounter severe handling issues due to the highly hygroscopic nature of these salts[1].

The causality behind this behavior lies in the molecule's structure. The combination of a highly polar amide group (-CONH₂), a protonated alpha-amino group (-NH₃⁺), and the high hydration energy of the chloride counterion creates a system where the affinity for atmospheric water rapidly exceeds the internal crystal lattice energy. Upon exposure to ambient humidity, the crystalline powder absorbs moisture and deliquesces into a sticky, semi-solid "hygroscopic glass"[2]. This moisture uptake compromises stoichiometric accuracy, degrades long-term stability, and introduces competing nucleophiles into sensitive downstream coupling reactions.

This guide provides field-proven, self-validating methodologies to recover, quantify, and handle these challenging compounds.

Visualizing the Workflow

G Start Observe (2S)-2-Aminopentanamide Salt State Physical State Assessment Start->State Glass Sticky Semi-Solid / Glass State->Glass Absorbed H2O Powder Free-Flowing Powder State->Powder Dry Recover Azeotropic Drying (DCM/EtOH -> EtOAc) Glass->Recover Store Store under Argon at -20°C Powder->Store Recover->Powder Weigh Weighing Protocol Store->Weigh Glovebox Glovebox (Inert Atm) Weigh->Glovebox Ideal Diff Weighing by Difference Weigh->Diff Ambient KF Karl Fischer Titration (Moisture Quant) Glovebox->KF Diff->KF Adjust Adjust Stoichiometry for Downstream Coupling KF->Adjust

Figure 1: Decision tree for handling, recovering, and utilizing hygroscopic L-norvalinamide salts.

Frequently Asked Questions (Troubleshooting)

Q: My (2S)-2-aminopentanamide HCl batch has turned into a sticky, hygroscopic glass. How can I recover the free-flowing powder? A: This deliquescence occurs because the compound's affinity for atmospheric water disrupts its crystal lattice. Do not attempt to dry the glass by simple heating, as this can trigger thermal degradation or amide hydrolysis. Instead, utilize azeotropic drying . By sequentially reconcentrating the semi-solid with a mixture of dichloromethane and ethanol, followed by ethyl acetate, you form lower-boiling azeotropes that physically strip the water from the lattice[2]. This process reliably returns the material to a dry, workable solid without thermal stress.

Q: How does the absorbed moisture impact downstream peptide coupling reactions? A: Water is a potent, unhindered nucleophile. In standard peptide synthesis utilizing coupling reagents (e.g., EDCI, HATU, or DCC), excess moisture will aggressively compete with the alpha-amino group of the (2S)-2-aminopentanamide. This leads to the rapid hydrolysis of the activated ester intermediate back to the carboxylic acid, drastically reducing your coupling yield and generating difficult-to-separate byproducts.

Q: How do I accurately determine the water content to adjust my reaction stoichiometry? A: You must perform a Karl Fischer (KF) Titration . Because (2S)-2-aminopentanamide salts are highly polar, standard volumetric KF solvents may struggle to fully dissolve the lattice and extract tightly bound water. It is recommended to use a volumetric KF titration with a methanol/formamide (2:1) solvent mixture to enhance solubility and accelerate moisture extraction[3]. Once the exact water percentage (w/w) is determined, recalculate the molecular weight of your specific batch (treating it as a partial hydrate) to ensure you are adding the correct molar equivalents to your reaction.

Q: Are there alternative salt forms that are less hygroscopic? A: Yes. The hygroscopicity is largely driven by the high hydration energy of the chloride counterion. If your synthetic route permits, consider screening alternative counterions. Bulky, less hydrophilic counterions like tosylate (p-toluenesulfonate) or mesylate often yield crystalline solids with higher lattice energies, significantly reducing the rate of moisture uptake during handling.

Quantitative Data: Handling Parameters by Moisture State

Physical StateApprox. Water Content (w/w)Handling RecommendationStoichiometric Adjustment
Free-flowing powder < 1.0%Standard inert weighing (Glovebox preferred)None required
Clumping powder 1.0% - 5.0%Weigh by difference; KF titration mandatoryAdjust MW based on KF data
Sticky semi-solid / Glass > 5.0%Azeotropic drying required prior to useDo not use until dried

Experimental Protocols

Protocol 1: Azeotropic Drying and Recovery of Deliquescent Salts This self-validating protocol ensures the removal of lattice water without thermal degradation[2].

  • Dissolution: Dissolve the sticky, hygroscopic glass in a minimum volume of a Dichloromethane/Ethanol mixture (2:3 v/v). Ensure complete dissolution.

  • First Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator. Maintain the water bath at or below 35°C to prevent thermal degradation.

  • Solvent Exchange: Re-dissolve the resulting residue in anhydrous Ethyl Acetate.

  • Second Concentration: Evaporate again under reduced pressure until a dry, white solid or foam begins to form.

  • High Vacuum Drying: Immediately place the flask under high vacuum (via a lyophilizer or Schlenk line) for 12–24 hours to remove all residual solvent traces.

  • Storage: Backfill the flask with Argon and store the recovered powder in a tightly sealed desiccator at -20°C.

Protocol 2: Karl Fischer Titration for Moisture Quantification Accurate moisture quantification is critical for adjusting molar equivalents[3].

  • Cell Preparation: Prepare the KF titration cell with a 2:1 mixture of anhydrous methanol and formamide. This specific ratio optimizes the dissolution of highly polar amino acid salts.

  • Conditioning: Pre-titrate the solvent mixture with the KF reagent to a stable electrometric endpoint to eliminate any background environmental moisture.

  • Sample Introduction: Using a sealed weighing boat, rapidly transfer 50–100 mg of the (2S)-2-aminopentanamide salt into the titration cell. Crucial: Weigh the boat before and after transfer (weighing by difference) to determine the exact mass introduced.

  • Titration: Titrate the solution with volumetric KF reagent until the electrometric endpoint is reached and sustained for 60 seconds.

  • Calculation: Calculate the water content using the formula: % H2O = [(Volume of KF reagent in mL) × (Reagent Titer in mg/mL)] / (Sample Mass in mg) × 100.

References

1.[1] Title: US11541034B2 - Nitrile-containing antiviral compounds - Google Patents Source: google.com URL: 2.[3] Title: Water Determination by Karl Fischer Titration - Monograph Source: metrohm.com URL: 3.[2] Title: ( 12 ) United States Patent - Googleapis.com Source: googleapis.com URL:

Sources

Optimization

Technical Support Center: Enhancing Enantiomeric Purity of (2S)-2-Aminopentanamide

Welcome to the technical support center for the enantiomeric purification of (2S)-2-aminopentanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enantiomeric purification of (2S)-2-aminopentanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the technical knowledge and practical insights needed to overcome common challenges and achieve high enantiomeric purity in your experiments.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the purification of (2S)-2-aminopentanamide. Each problem is followed by potential causes and actionable troubleshooting steps.

Issue 1: Low Enantiomeric Excess (ee) in the Final Product

Description: After performing a resolution or asymmetric synthesis, the determined enantiomeric excess (ee) of (2S)-2-aminopentanamide is consistently below the desired specification (e.g., >99%).

Potential Cause Troubleshooting Steps & Scientific Rationale
Incomplete Separation of Diastereomeric Salts During classical resolution, the solubilities of the two diastereomeric salts may not be sufficiently different in the chosen solvent. Action: Perform multiple recrystallizations.[1] Each recrystallization step will further enrich the less soluble diastereomer, thereby increasing the enantiomeric purity of the final product after liberation of the free amide.
Co-crystallization of the Undesired Diastereomer Impurities or suboptimal crystallization conditions can lead to the undesired diastereomer being entrapped within the crystal lattice of the desired diastereomer. Action: Optimize the crystallization solvent system to maximize the solubility difference between the diastereomers.[1] A solvent screen is highly recommended. Additionally, ensure a slow cooling rate to allow for proper crystal formation and minimize inclusions.[1]
Racemization During Workup or Purification (2S)-2-aminopentanamide, like many chiral amines, can be susceptible to racemization under harsh pH or high-temperature conditions.[2] Action: Carefully evaluate all post-reaction steps. Avoid strongly acidic or basic conditions where possible. If high temperatures are necessary (e.g., distillation), consider using reduced pressure to lower the boiling point. Monitor the ee at intermediate stages to pinpoint the source of racemization.
Inaccurate ee Determination The analytical method used to determine the enantiomeric excess may not be properly validated or optimized, leading to incorrect integration of peaks.[2] Action: Validate your analytical method (e.g., Chiral HPLC, SFC, or NMR) using a racemic standard and, if available, an enantiomerically enriched sample.[2] Ensure baseline separation of the enantiomers and correct peak integration.
Impure Chiral Auxiliary or Catalyst In asymmetric synthesis, the enantiomeric purity of the chiral auxiliary or catalyst directly impacts the ee of the product.[2] Action: Verify the purity of the chiral reagents before use. Commercially available chiral reagents can sometimes have lower than stated enantiomeric purity.[2]
Issue 2: Poor or No Crystal Formation During Diastereomeric Salt Crystallization

Description: After adding the chiral resolving agent to the racemic 2-aminopentanamide, no precipitate forms, or an oil is obtained instead of crystalline material.

Potential Cause Troubleshooting Steps & Scientific Rationale
Solution is Not Supersaturated Crystallization requires the concentration of the diastereomeric salt to exceed its solubility limit in the chosen solvent. Action: Concentrate the solution by slowly evaporating the solvent.[1] Alternatively, cool the solution slowly to decrease the solubility of the salt.[1]
Inappropriate Solvent Choice The solvent may be too good at solvating the diastereomeric salt, preventing it from crystallizing. Action: Try a different crystallization solvent or a mixture of solvents.[1] An anti-solvent addition can also be effective in inducing precipitation.
Impurities Inhibiting Crystallization The presence of impurities from the synthesis of the racemic starting material can interfere with the crystal lattice formation. Action: Purify the crude racemic 2-aminopentanamide before attempting the resolution.[1] Techniques like distillation can be effective for removing non-chiral impurities.[1]
High Concentration or Rapid Cooling An overly concentrated solution or rapid cooling can lead to the formation of an amorphous oil instead of an ordered crystal lattice. Action: Dilute the solution with more solvent or allow it to cool to room temperature slowly before further cooling in an ice bath.[1]
Issue 3: Challenges in Chiral HPLC/SFC Analysis

Description: Difficulty in achieving baseline separation of the (2S)- and (2R)-2-aminopentanamide enantiomers, or poor peak shape is observed.

Potential Cause Troubleshooting Steps & Scientific Rationale
Suboptimal Chiral Stationary Phase (CSP) The chosen CSP may not have the appropriate chiral recognition mechanism for 2-aminopentanamide. Action: Screen different types of CSPs. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often a good starting point for amino amides.[3] Crown ether-based CSPs can also be effective for primary amines.[4]
Incorrect Mobile Phase Composition The mobile phase composition, including the organic modifier and any additives, is crucial for achieving separation and good peak shape. Action: Systematically vary the mobile phase. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol or ethanol). For basic analytes like 2-aminopentanamide, adding a small amount of an amine modifier like diethylamine (DEA) can significantly improve peak shape by reducing tailing.[3]
Column Temperature Effects Temperature can influence the interactions between the analyte and the CSP, thereby affecting selectivity.[5][6] Action: Evaluate the separation at different column temperatures. In some cases, increasing or decreasing the temperature can improve resolution or even reverse the elution order.[5]
Column Contamination or Degradation The performance of chiral columns can degrade over time, especially if exposed to harsh solvents or contaminants.[7] Action: If the column has been in use for a while, try flushing it according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.[7]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for enhancing the enantiomeric purity of (2S)-2-aminopentanamide?

A1: The main strategies include:

  • Classical Chemical Resolution: This involves reacting the racemic 2-aminopentanamide with an enantiomerically pure chiral resolving agent (often a chiral acid like tartaric acid) to form a pair of diastereomeric salts.[8] These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[8]

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme that selectively reacts with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted and thus enriched.[8][9] For example, a lipase could be used to selectively acylate the (R)-enantiomer.[10][11]

  • Asymmetric Synthesis: This approach aims to directly synthesize the desired (2S)-enantiomer, minimizing the formation of the (2R)-enantiomer. This can be achieved using chiral catalysts, auxiliaries, or reagents.[12][13][14][15][16]

  • Preferential Crystallization: This technique is applicable if the racemate crystallizes as a conglomerate (a mechanical mixture of crystals of the two enantiomers). Seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer can induce its selective crystallization.[8]

Q2: How do I choose the right chiral resolving agent for classical resolution?

A2: The choice of resolving agent is crucial and often requires empirical screening. L-(+)-tartaric acid is a common and effective resolving agent for many primary amines.[1] The ideal resolving agent will form a diastereomeric salt with the desired enantiomer that has significantly lower solubility in a practical solvent compared to the other diastereomeric salt.

Q3: Can I use distillation to separate the enantiomers of 2-aminopentanamide?

A3: No, distillation cannot be used to separate enantiomers. Enantiomers have identical physical properties in an achiral environment, including the same boiling point.[1] Therefore, fractional distillation will not result in any separation of the (2S) and (2R) forms.[1] However, it can be a useful step to remove other impurities with different boiling points before proceeding with a chiral resolution method.[1]

Q4: What is Dynamic Kinetic Resolution (DKR), and how can it be applied to 2-aminopentanamide?

A4: Dynamic Kinetic Resolution (DKR) is a powerful technique that combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[9] This allows for a theoretical yield of 100% for the desired enantiomer, overcoming the 50% yield limitation of standard kinetic resolution.[9][17] For 2-aminopentanamide, a DKR process could involve the enzymatic acylation of the (S)-enantiomer, coupled with a metal catalyst (e.g., a palladium or ruthenium complex) to continuously racemize the remaining (R)-enantiomer, making it available for the enzymatic reaction.[11][17]

Q5: What are some common pitfalls to avoid when developing a chiral HPLC method?

A5: Common pitfalls include:

  • Using incompatible solvents: Some solvents, like THF and dichloromethane, can damage certain polysaccharide-based chiral columns.[7] Always consult the column manufacturer's guidelines.

  • Ignoring the effect of additives: For basic or acidic compounds, small amounts of additives (e.g., diethylamine for bases, trifluoroacetic acid for acids) can be critical for achieving good peak shape and resolution.[3]

  • Not screening a variety of columns: There is no universal chiral column. Screening a diverse set of chiral stationary phases is often necessary to find the optimal one for a specific separation.[7]

  • Overlooking temperature as a variable: Temperature can be a powerful tool for optimizing selectivity in chiral separations.[5]

III. Experimental Protocols & Visualizations

Protocol 1: Diastereomeric Salt Resolution of Racemic 2-Aminopentanamide

This protocol provides a general procedure for the resolution of racemic 2-aminopentanamide using L-(+)-tartaric acid.

Materials:

  • Racemic 2-aminopentanamide

  • L-(+)-tartaric acid

  • Methanol (reagent grade)

  • 10% Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Salt Formation: Dissolve 1 equivalent of racemic 2-aminopentanamide in a suitable volume of methanol. In a separate flask, dissolve 1 equivalent of L-(+)-tartaric acid in warm methanol. Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate of the diastereomeric salts should form.

  • Crystallization: Gently heat the mixture until all the solid dissolves. Allow the solution to cool slowly to room temperature to induce crystallization. If no crystals form, scratching the inside of the flask or adding a seed crystal may be necessary. Further cooling in an ice bath can increase the yield.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Recrystallization for Purity Enhancement: To improve the enantiomeric purity, recrystallize the diastereomeric salt from a minimal amount of hot methanol.[1] Repeat this step until the desired enantiomeric excess is achieved (monitor by analyzing a small sample after each recrystallization).

  • Liberation of the Free Amide: Dissolve the purified diastereomeric salt in water. Cool the solution in an ice bath and add 10% sodium hydroxide solution dropwise until the solution is strongly basic (pH > 12).

  • Extraction and Drying: The free (2S)-2-aminopentanamide will separate. Extract the aqueous solution multiple times with diethyl ether. Combine the organic extracts and dry them over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the diethyl ether under reduced pressure to obtain the purified (2S)-2-aminopentanamide.

G racemic_amine Racemic 2-Aminopentanamide in Methanol mix Mix and Heat to Dissolve racemic_amine->mix tartaric_acid L-(+)-Tartaric Acid in Methanol tartaric_acid->mix cool Slow Cooling & Crystallization mix->cool filter Filter to Isolate Less Soluble Salt ((2S)-Amine Salt) cool->filter mother_liquor Mother Liquor (Enriched in (2R)-Amine Salt) filter->mother_liquor Solution recrystallize Recrystallize (Repeat for higher ee) filter->recrystallize Solid liberate Liberate Amine (Aq. NaOH) recrystallize->liberate extract Extract with Ether & Dry liberate->extract final_product Purified (2S)-2-Aminopentanamide extract->final_product

Caption: Workflow for diastereomeric salt resolution.

Protocol 2: Chiral HPLC Method Development for 2-Aminopentanamide

This protocol outlines a starting point for developing a chiral HPLC method.

Instrumentation and Reagents:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Chiralpak® IA (or similar amylose-based column)

  • Mobile Phase: n-Hexane/2-Propanol (IPA) with Diethylamine (DEA)

  • Sample: 1 mg/mL solution of 2-aminopentanamide in the mobile phase

Initial Chromatographic Conditions:

  • Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane:IPA:DEA (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Method Optimization Strategy:

  • Initial Run: Inject the racemic standard and assess the separation.

  • Adjust Mobile Phase: If resolution is poor, vary the percentage of IPA. Increasing the IPA content will generally decrease retention times.

  • Change Alcohol Modifier: If selectivity is still an issue, try replacing IPA with ethanol.

  • Optimize Additive: Vary the concentration of DEA (e.g., from 0.05% to 0.2%) to improve peak shape.

  • Vary Temperature: Evaluate the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C) to see if it improves resolution.

G cluster_prep Sample & System Preparation cluster_analysis Analysis & Optimization prep_sample Prepare 1 mg/mL Sample in Mobile Phase inject Inject Racemic Standard prep_sample->inject select_column Select Chiral Column (e.g., Chiralpak IA) select_column->inject prep_mobile_phase Prepare Initial Mobile Phase (Hexane/IPA/DEA) prep_mobile_phase->inject evaluate Evaluate Chromatogram (Resolution, Peak Shape) inject->evaluate decision Adequate Separation? evaluate->decision optimize Optimize Parameters: - Mobile Phase Ratio - Alcohol Modifier - Additive Conc. - Temperature decision->optimize No finalize Finalize Method decision->finalize Yes optimize->inject Re-analyze

Caption: Decision workflow for chiral HPLC method development.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Managing Impurities in Chiral Amine Production. Retrieved from

  • Benchchem. (n.d.). Purification techniques for 2-Pentanamine, (2S)- after synthesis. Retrieved from

  • Benchchem. (n.d.). Application Note and Protocol: Chiral Separation of 2-Amino-N-butylpropanamide Enantiomers by HPLC. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of (R)-1,3-Butanediamine Derivatives. Retrieved from

  • DiVA portal. (n.d.). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. Retrieved from

  • Kim, M.-J., Kim, W.-H., Han, K., Choi, Y. K., & Park, J. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 9(7), 1157–1159.]()

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17620–17621.]()

  • Pellissier, H. (2007). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry, 72(18), 6918-23.]()

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from

  • Dhandapani, R., & Tackett, B. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International, 19(1), 17–20.]()

  • ResearchGate. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help?. Retrieved from

  • Spasov, V. P., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 27(23), 8563.]()

  • NIH. (2020). Special Issue: Development of Asymmetric Synthesis. Retrieved from

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Asymmetric synthesis of (–)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids. Retrieved from

  • NIH. (n.d.). Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. Retrieved from

  • Benchchem. (n.d.). Asymmetric synthesis protocols for chiral 1,2-amino alcohols using related compounds. Retrieved from

  • NIH. (n.d.). Asymmetric Synthesis of the Core of AMPTD, the Key Amino Acid of Microsclerodermins F-I. Retrieved from

  • NIH. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Retrieved from

Sources

Troubleshooting

Section 1: Chemical Peptide Coupling (Amidation &amp; Chain Elongation)

Welcome to the Technical Support Center for H-Nva-NH2 (L-Norvalinamide) reactions. As a Senior Application Scientist, I have designed this guide to address the most critical thermodynamic challenges you will face when ut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for H-Nva-NH2 (L-Norvalinamide) reactions. As a Senior Application Scientist, I have designed this guide to address the most critical thermodynamic challenges you will face when utilizing this non-canonical amino acid derivative in peptide synthesis and enzymatic resolutions.

In these workflows, temperature is not merely a parameter; it is the thermodynamic master switch that dictates the bifurcation between high-yield product formation and catastrophic side reactions.

Q: Why am I seeing high rates of epimerization (racemization) during H-Nva-NH2 coupling, and how does temperature factor in? A: Racemization during peptide coupling is fundamentally a thermodynamic competition. When activating a carboxylic acid to couple with H-Nva-NH2 using highly reactive reagents like HATU, the activated intermediate can undergo intramolecular cyclization to form a 5(4H)-oxazolone (azlactone) intermediate[1]. The α-proton of this oxazolone is highly acidic. In the presence of a sterically hindered base like DIPEA, this proton is easily abstracted, leading to a loss of stereochemical integrity and the formation of the D-enantiomer[1]. Elevated temperatures exponentially accelerate both the oxazolone formation and the subsequent base-catalyzed deprotonation[1]. Maintaining the initial activation step at <5°C kinetically suppresses the oxazolone pathway while still permitting the highly reactive active ester to form.

Q: My reaction stalls at low temperatures (<5°C), but side-products form at room temperature. How do I balance this? A: You must utilize a temperature gradient. The activation of the carboxylic acid is highly exothermic and prone to side reactions, so it must be done at 0–5°C. However, the nucleophilic attack by the H-Nva-NH2 amine requires a higher activation energy to proceed efficiently[2]. By allowing the reaction to slowly warm to 20°C after the initial activation, you provide enough thermal energy for the amidation to proceed to completion without triggering the oxazolone pathway[3].

Table 1: Thermodynamic Impact on HATU/DIPEA Coupling with H-Nva-NH2

Temperature ProfileCoupling Yield (%)Epimerization (D-isomer %)Primary Causality & Observation
Constant 0°C 45%< 0.5%Insufficient activation energy for amine attack; reaction stalls.
Gradient (0°C to 20°C) > 95%< 1.0%Optimal balance: suppresses oxazolone, enables amidation.
Constant 25°C (RT) 88%8.5%Thermal energy accelerates oxazolone formation and deprotonation.
Constant 40°C 60%> 25.0%Severe racemization and rapid degradation of coupling reagents.
Protocol 1: Temperature-Controlled HATU Coupling of H-Nva-NH2

This protocol utilizes a thermal gradient to ensure a self-validating balance between high yield and chiral purity.

  • Pre-cooling: Dissolve the N-protected amino acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Chill the reaction vessel to 0°C using an ice-water bath to prepare for the exothermic activation.

  • Base Addition: Dropwise add DIPEA (2.0 eq) while maintaining the internal temperature strictly below 5°C. Stir for exactly 5 minutes to form the active ester while kinetically starving the oxazolone pathway.

  • Amine Introduction: Add H-Nva-NH2 HCl salt (1.1 eq) pre-neutralized with DIPEA (1.1 eq) in DMF to the chilled mixture.

  • Thermal Gradient: Remove the ice bath. Allow the reaction to naturally warm to 20°C over 60 minutes. This gradual increase provides the necessary energy for the nucleophilic attack.

  • Propagation: Stir at 20°C for an additional 12–16 hours[4].

  • System Validation: Analyze an aliquot via chiral HPLC. A successful run will show a >95% product peak with a <1.0% D-enantiomer peak, validating the thermal suppression of the racemization pathway.

G N1 Carboxylic Acid Activation (HATU) N2 Active Ester Intermediate N1->N2 Base (DIPEA) N3 H-Nva-NH2 Addition (T < 5°C) N2->N3 Controlled Temp N5 Oxazolone Formation (T > 25°C) N2->N5 Excess Heat N4 Desired Peptide Bond (Target) N3->N4 Amidation N6 Racemization (D-Enantiomer) N5->N6 Base Catalyzed

Fig 1: Temperature-dependent bifurcation of H-Nva-NH2 coupling pathways.

Section 2: Enzymatic Kinetic Resolution (Amidase Reactions)

Q: When using amidases to resolve racemic norvalinamide, my enzyme loses activity rapidly. What is the optimal thermal window? A: Enzymatic kinetic resolution relies entirely on maintaining the delicate tertiary structure of the biocatalyst. For instance, L-proline amide hydrolase (such as PsyPAH from Pseudomonas syringae), which exhibits excellent L-enantioselective hydrolytic activity towards L-norvalinamide, has a strict thermal boundary[5]. The optimal reaction temperature for PsyPAH is exactly 35°C[5]. However, its apparent thermal melting temperature (Tm) is approximately 46°C[5]. Exceeding 40°C causes rapid unfolding of the catalytic triad, leading to irreversible denaturation and a complete halt in resolution. Therefore, precise thermostatic control at 35°C is required to maximize the turnover number (kcat) without crossing the denaturation threshold[6].

Protocol 2: Thermally Optimized Enzymatic Resolution of Norvalinamide

This protocol leverages strict thermostatic boundaries to achieve perfect enantiomeric resolution.

  • Buffer Preparation: Prepare a 20 mM HEPES buffer solution and adjust to pH 7.0[5]. Pre-equilibrate the buffer in a thermostatic water bath set exactly to 35°C.

  • Substrate Solubilization: Dissolve racemic D/L-norvalinamide in the pre-warmed buffer to a final concentration of 10 mM.

  • Enzyme Addition: Introduce the recombinant PsyPAH enzyme (final concentration 0.1–0.2 mg/mL)[5]. Do not vortex; gently invert to mix to prevent shear-induced denaturation.

  • Incubation: Incubate strictly at 35°C for 5–15 minutes[5].

  • Termination: Quench the reaction by rapidly heating the aliquot to 70°C for 40 minutes[5]. This deliberately denatures the enzyme, preserving the unreacted D-norvalinamide and the hydrolyzed L-norvaline.

  • System Validation: Measure ammonia formation using the phenate method at 625 nm[5]. A plateau in absorbance corresponding to 50% conversion confirms complete resolution of the L-enantiomer, validating the thermal stability of the enzyme.

G S1 Racemic Norvalinamide Preparation S2 Enzyme Addition (e.g., PsyPAH) S1->S2 S3 Thermal Incubation (Strictly 35°C) S2->S3 S4 L-Norvaline (Hydrolyzed) S3->S4 Enantioselective S5 D-Norvalinamide (Unreacted) S3->S5 Resolution S6 Thermal Denaturation (T > 46°C) S3->S6 Temp Exceeded

Fig 2: Enzymatic kinetic resolution workflow and thermal boundaries.

References

  • Title: Epimerisation in Peptide Synthesis Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: A New L-Proline Amide Hydrolase with Potential Application within the Amidase Process Source: Crystals 2022, 12(1), 18 (MDPI) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profiling: (2S)-2-Aminopentanamide (L-Norvaline Amide) vs. L-Valine Amide

Executive Summary For researchers and drug development professionals, selecting the appropriate amino acid amide building block is a critical decision that impacts synthesis yields, peptide stability, and enzymatic recog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, selecting the appropriate amino acid amide building block is a critical decision that impacts synthesis yields, peptide stability, and enzymatic recognition. This guide provides an in-depth comparative analysis of (2S)-2-aminopentanamide (L-norvaline amide) and L-valine amide .

While these two molecules are structural isomers, their chemical behavior is fundamentally divergent. The primary structural variance lies in their aliphatic side chains: L-norvaline amide possesses a linear propyl group, whereas L-valine amide features a branched isopropyl group directly attached to the alpha-carbon (Cβ branching). This guide explores how this topological difference dictates their kinetic reactivity, offering field-proven methodologies for comparative profiling.

Mechanistic Causality: The Impact of Steric Shielding

To understand the reactivity differences between these two amides, one must analyze the causality of steric hindrance at the molecular level.

According to Taft's steric parameters, the bulky isopropyl group of L-valine exerts a profound steric effect that physically obstructs incoming reagents from accessing the adjacent alpha-amine and carboxamide groups[1]. When an electrophile approaches the alpha-amine of L-valine amide, the methyl groups of the isopropyl side chain create a severe steric clash, restricting the conformational space of the transition state.

In contrast, the linear propyl chain of L-norvaline amide can freely rotate (preferring an anti conformation) to project away from the reactive centers. This minimizes steric crowding, significantly lowering the activation energy for reactions such as N-acylation, amide hydrolysis, and Hydrogen Atom Transfer (HAT). For instance, in HAT reactions, the steric bulk of valine prevents the planarization required to stabilize the alpha-carbon-centered radical, drastically reducing its reaction rate compared to straight-chain analogs like norvaline[2].

In biochemical systems, this lack of steric hindrance makes norvaline highly promiscuous. It is frequently activated by non-cognate enzymes (such as LeuRS or ACV synthetase) because it easily slips into active sites, requiring dedicated evolutionary editing mechanisms to prevent its misincorporation[3],[4].

G cluster_0 L-Norvaline Amide Pathway cluster_1 L-Valine Amide Pathway N1 Linear Propyl Chain N2 Low Steric Shielding N1->N2 N3 High Reactivity (Acylation/Hydrolysis) N2->N3 V1 Branched Isopropyl Chain V2 High Alpha-Carbon Crowding V1->V2 V3 Reduced Reactivity (Kinetic Bottleneck) V2->V3

Diagram 1: Structural causality of steric hindrance on the reactivity of L-norvaline vs L-valine amides.

Quantitative Reactivity Comparison

The following table synthesizes the kinetic and thermodynamic performance of both amides across standard chemical and biological workflows.

Reaction Parameter(2S)-2-Aminopentanamide (L-Norvaline Amide)L-Valine AmideMechanistic Driver
Side Chain Topology Linear (Propyl)Branched (Isopropyl)Cγ vs Cβ functionalization
Relative N-Acylation Rate High (~1.0x reference)Low (~0.15x reference)Steric shielding of the nucleophilic alpha-amine[3].
Amide Hydrolysis Half-Life (pH 10, 40°C)Moderate (~12 hours)Prolonged (>48 hours)Hindered trajectory for hydroxide attack on the carbonyl carbon.
Enzymatic Activation (e.g., Synthetases)High promiscuity / Fast activationHighly specific / Slower promiscuous bindingGround state binding and catalytic step discrimination[4].
Hydrogen Atom Transfer (HAT) High ReactivityLow ReactivityPrevention of alpha-carbon radical planarization by isopropyl bulk[2].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. They include internal standards and strict quenching mechanisms to accurately capture the kinetic disparities between the two amides.

Protocol A: Kinetic Determination of N-Acylation Rates

This protocol measures the nucleophilicity of the alpha-amine by reacting the amides with a standardized electrophile (acetic anhydride).

Step-by-Step Workflow:

  • Preparation: Prepare 50 mM solutions of L-norvaline amide and L-valine amide in 0.1 M phosphate buffer (pH 8.0). Add 10 mM of L-phenylalanine as an internal standard (IS) to both solutions to validate HPLC injection volumes.

  • Initiation: Equilibrate the solutions to 25°C. Add 50 mM acetic anhydride (dissolved in dry acetonitrile) to initiate the acylation.

  • Sampling & Quenching: At precise intervals (1, 5, 10, 20, and 30 minutes), extract 100 µL aliquots. Immediately quench the reaction by mixing the aliquot with 100 µL of 0.5 M hydroxylamine (pH 7.0) to consume unreacted acetic anhydride.

  • Analysis: Analyze the quenched samples via HPLC-UV (210 nm) using a C18 reverse-phase column.

  • Data Processing: Calculate the pseudo-first-order rate constants (

    
    ) by plotting the natural log of the remaining unacylated amide (normalized to the IS) against time.
    
Protocol B: Accelerated Amide Hydrolysis Assay

This protocol evaluates the stability of the carboxamide group under harsh basic conditions, highlighting the protective effect of the valine side chain.

Step-by-Step Workflow:

  • Preparation: Dissolve the amides to a final concentration of 10 mM in 0.1 M NaOH.

  • Incubation: Incubate the solutions in sealed vials at a constant temperature of 40°C.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 4, 8, 12, 24, and 48 hours. Quench immediately by neutralizing with 50 µL of 0.1 M HCl, dropping the pH to ~7 to halt hydrolysis.

  • Quantification: Quantify the formation of the corresponding free amino acids (L-norvaline and L-valine) using LC-MS/MS or pre-column derivatization (e.g., OPA/mercaptoethanol) followed by fluorescence detection.

Workflow Step1 Substrate Preparation (Equimolar Amide Solutions) Step2 Initiate Reaction (Acylating Agent or Hydrolase) Step1->Step2 Split1 L-Norvaline Amide Aliquots Step2->Split1 Split2 L-Valine Amide Aliquots Step2->Split2 Step3 Quench Reaction (Acidic/Basic Shift) Split1->Step3 Split2->Step3 Step4 HPLC-UV/MS Quantification Step3->Step4 Step5 Kinetic Rate (k) Calculation Step4->Step5

Diagram 2: Standardized experimental workflow for comparative kinetic profiling of amide reactivity.

Conclusion

For rapid functionalization, peptide coupling, or processes requiring high nucleophilicity, (2S)-2-aminopentanamide (L-norvaline amide) is the superior choice due to its linear, unhindered side chain. Conversely, if the experimental goal is to maximize metabolic stability, resist enzymatic degradation, or engineer a sterically protected transition state, L-valine amide provides a robust kinetic shield.

References

1.[1] Kinetic estimation of hydrogen isotope exchange reaction between tritiated-water (HTO) vapor and each amino acid in a heterogeneous system. Taylor & Francis. URL: 2.[3] Biochemical characterization of the Nocardia lactamdurans ACV synthetase. PMC - NIH. URL: 3.[4] The physiological target for LeuRS translational quality control is norvaline. PMC - NIH. URL: 4.[2] Reactivity and Selectivity Patterns in Hydrogen Atom Transfer from Amino Acid C–H Bonds to the Cumyloxyl Radical: Polar Effects as a Rationale for the Preferential Reaction at Proline Residues. ACS Publications. URL:

Sources

Comparative

Comparative Guide: Chiral Chromatographic Separation of Aminopentanamide Enantiomers

Introduction and Mechanistic Causality Aminopentanamide derivatives (e.g., 2-aminopentanamide and 5-aminopentanamide) are critical chiral building blocks in the synthesis of peptidomimetics, enzyme inhibitors, and neurol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Causality

Aminopentanamide derivatives (e.g., 2-aminopentanamide and 5-aminopentanamide) are critical chiral building blocks in the synthesis of peptidomimetics, enzyme inhibitors, and neurological therapeutics. Because biological targets are inherently chiral, the enantiomeric purity of these compounds dictates their pharmacological efficacy and safety profile, making robust chiral separation essential in 1[1].

The separation of aminopentanamide enantiomers relies on differential transient interactions between the enantiomers and a 2[2]. Aminopentanamides present a unique chromatographic challenge due to two key functional groups:

  • Primary Amine (-NH₂): Acts as a strong hydrogen bond donor and can be protonated for ionic host-guest interactions.

  • Amide (-CONH₂): Provides dipole-dipole interactions, hydrogen bonding (both donor and acceptor), and steric bulk.

When developing a separation strategy, analytical scientists typically evaluate Polysaccharide-based CSPs (Normal Phase) against Crown Ether/Cyclodextrin-based CSPs (Reversed Phase).

Mechanistic Workflow

Workflow Start Aminopentanamide Racemate CheckAmine Analyze Primary Amine & Amide Moieties Start->CheckAmine Polysaccharide Polysaccharide CSP (e.g., Amylose tris-carbamate) CheckAmine->Polysaccharide High organic solubility CrownEther Crown Ether / CD (Host-Guest Complex) CheckAmine->CrownEther Aqueous solubility MechPoly Normal Phase (NP) H-bonding & Steric Fit Polysaccharide->MechPoly MechCrown Reversed Phase (RP) Protonated Amine Inclusion CrownEther->MechCrown OptPoly Optimize: Hexane/IPA/DEA (DEA suppresses tailing) MechPoly->OptPoly OptCrown Optimize: pH < 3.0 (Ensures NH3+ state) MechCrown->OptCrown Resolution Baseline Enantiomeric Resolution (Rs > 1.5) OptPoly->Resolution OptCrown->Resolution

Workflow for selecting and optimizing CSPs for aminopentanamide enantiomer separation.

Comparison of Alternative Technologies

Polysaccharide-Based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
  • Mechanism: Enantiomeric resolution is driven by hydrogen bonding between the carbamate linkages of the CSP and the amine/amide groups of the aminopentanamide, coupled with steric inclusion into the helical chiral grooves of the polymer[2].

  • Pros: Broad enantioselectivity and high loading capacity, making it ideal for preparative-scale purifications.

  • Cons: The basic primary amine often causes severe peak tailing due to non-specific secondary interactions with residual acidic silanols on the silica support.

  • Causality of Optimization: To mitigate peak tailing, a basic additive like Diethylamine (DEA) must be added to the mobile phase. DEA competitively binds to the strongly acidic silanol sites, ensuring the aminopentanamide elutes as a 3[3].

Crown Ether and Cyclodextrin Sandwich Complexes (Reversed-Phase)
  • Mechanism: In an acidic aqueous mobile phase, the primary amine of the aminopentanamide is protonated (-NH₃⁺). A chiral crown ether (e.g., 18-crown-6) forms a host-guest inclusion complex with the -NH₃⁺ group. When combined with dimethyl-beta-cyclodextrin (DM-β-CD) in the mobile phase, a highly stereoselective 4 is formed on an achiral C18 stationary phase[4].

  • Pros: Excellent for underivatized primary amines; utilizes environmentally friendly aqueous mobile phases; highly predictable elution orders.

  • Cons: Lower preparative capacity compared to polysaccharide columns; requires strict pH and temperature control.

  • Causality of Optimization: The mobile phase pH must be maintained below 3.0 to ensure complete protonation of the primary amine. Without full protonation, the inclusion complex fails to form, resulting in co-elution. Additionally, lower column temperatures thermodynamically favor the exothermic formation of the inclusion complex, improving resolution[4].

Experimental Protocols (Self-Validating Systems)

Protocol A: Normal Phase Separation using Polysaccharide CSP
  • Column Selection: Equip the HPLC with a Chiralpak IA column (250 mm × 4.6 mm, 5 µm)[3].

  • Mobile Phase Preparation: Mix HPLC-grade n-Hexane and 2-Propanol (IPA) in an 80:20 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA).

    • Self-Validation Step: Run a blank injection of the mobile phase. If the baseline drifts or shows ghost peaks, verify the DEA is fresh. Degraded DEA oxidizes to form UV-absorbing impurities that compromise detection at low wavelengths.

  • Sample Preparation: Dissolve racemic aminopentanamide in the mobile phase to a concentration of 1.0 mg/mL[3]. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min, column temperature to 25°C, and UV detection to 210 nm.

  • System Suitability & Optimization: Inject the racemate. Calculate the resolution (

    
    ). If 
    
    
    
    , decrease the IPA content to 10% to increase retention time, thereby allowing more time for chiral recognition within the polymer's helical grooves[3].
Protocol B: Reversed-Phase Sandwich Complex Separation
  • Column Selection: Equip the HPLC with a standard achiral C18 column (150 mm × 4.6 mm, 5 µm)[4].

  • Mobile Phase Preparation: Prepare an aqueous buffer containing 10 mM 18-crown-6 and 5 mM DM-β-CD. Adjust the pH to 2.5 using 0.1 M perchloric acid. Mix this buffer with Methanol in a 90:10 (v/v) ratio.

    • Self-Validation Step: Monitor the pH of the final mixture post-mixing with methanol. The addition of organic modifiers can shift the apparent pH. If the apparent pH exceeds 3.0, re-adjust to guarantee complete amine protonation[4].

  • Sample Preparation: Dissolve the racemate in the aqueous buffer to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions: Set the flow rate to 0.8 mL/min, column temperature to 15°C, and UV detection to 210 nm.

  • System Suitability & Optimization: Inject the racemate. If the enantiomers co-elute, lower the column temperature to 10°C. Because host-guest complexation is an exothermic process, lower temperatures shift the equilibrium toward the formation of the transient diastereomeric sandwich complex, enhancing resolution.

Quantitative Data Comparison

ParameterPolysaccharide CSP (Chiralpak IA)Sandwich Complex (C18 + Crown Ether/CD)
Separation Mode Normal PhaseReversed Phase
Primary Mechanism H-bonding, Steric InclusionHost-Guest Inclusion, Sandwich Complex
Mobile Phase n-Hexane / IPA / DEA (80:20:0.1)Water (pH 2.5) / Methanol (90:10) + Additives
Typical Retention Time 8 - 15 minutes12 - 25 minutes
Enantiomeric Resolution (

)
> 2.0 (Highly dependent on modifier)1.5 - 2.5 (Highly dependent on temperature)
Peak Shape (Tailing Factor) 1.2 - 1.5 (Requires DEA to optimize)1.0 - 1.2 (Excellent for protonated amines)
Preparative Scalability Excellent (High loading capacity)Poor (Limited by additive solubility)

References

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development - American Pharmaceutical Review - 1

  • Chiral Drug Separation - West Virginia University - 2

  • Application Note and Protocol: Chiral Separation of 2-Amino-N-butylpropanamide Enantiomers by HPLC - Benchchem - 3

  • Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography - PubMed (NIH) - 4

Sources

Validation

IR spectroscopy peaks for (2S)-2-aminopentanamide characterization

Title: High-Resolution ATR-FTIR vs. Traditional Methods for the Characterization of (2S)-2-Aminopentanamide Introduction (2S)-2-aminopentanamide, commonly known as L-norvalinamide, is a critical chiral building block in...

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution ATR-FTIR vs. Traditional Methods for the Characterization of (2S)-2-Aminopentanamide

Introduction (2S)-2-aminopentanamide, commonly known as L-norvalinamide, is a critical chiral building block in the synthesis of peptidomimetics and enzyme inhibitors. Characterizing this molecule presents a unique spectroscopic challenge: it possesses both a primary alpha-amine (-NH₂) and a primary terminal amide (-CONH₂). In traditional infrared (IR) spectroscopy, the stretching and bending vibrations of these two nitrogenous groups heavily overlap. As a Senior Application Scientist, I have found that selecting the correct sample introduction technique is the difference between a convoluted, ambiguous spectrum and a highly resolved structural fingerprint.

This guide objectively compares High-Resolution Attenuated Total Reflectance (ATR) FTIR against traditional KBr Pellet Transmission FTIR and Raman Spectroscopy, providing researchers with a self-validating framework for the characterization of aliphatic amino acid amides[1].

Mechanistic Overview: The Causality of Spectral Resolution

The primary analytical hurdle with (2S)-2-aminopentanamide is the spectral crowding in the 3500–3100 cm⁻¹ and 1700–1550 cm⁻¹ regions.

  • The Moisture Problem (Transmission FTIR) : Traditional transmission FTIR relies on pressing the sample into a Potassium Bromide (KBr) pellet. KBr is highly hygroscopic. Even with rigorous desiccation, KBr rapidly absorbs atmospheric moisture during the grinding phase. This introduces a massive, broad O-H stretching band (~3400 cm⁻¹) and an H-O-H bending band (~1630 cm⁻¹). These water peaks directly obscure the N-H stretches of the primary amide, which typically show bands in the 3350-3180 cm⁻¹ region[2], as well as the critical Amide I (1600-1700 cm⁻¹)[3] and Amide II bands.

  • The ATR Advantage : ATR-FTIR bypasses the matrix entirely. By pressing the neat crystalline sample directly against a high-refractive-index crystal (e.g., Diamond or ZnSe), the IR beam penetrates the sample via an evanescent wave. Because no hygroscopic salts are used, the pristine hydrogen-bonding network of the amino acid amide is preserved[1], allowing for the baseline resolution of the amine and amide N-H signals.

Comparative Performance Analysis

To guide method selection, the following table summarizes the performance of three common vibrational spectroscopy techniques for this specific compound.

Analytical MethodSample PreparationSpectral Resolution (Amide/Amine Region)Moisture InterferenceData Acquisition TimeBest Use Case
ATR-FTIR None (Neat solid)Excellent (Sharp, distinct N-H peaks)None< 2 minutesRoutine QA/QC, structural validation
KBr Pellet FTIR High (Grinding, pressing)Poor (Broadened by O-H overlap)High10–15 minutesLegacy compendial methods
Raman Spectroscopy None (Through glass vial)Good (Weak N-H, strong C-C/C-H)None2–5 minutesComplementary backbone analysis

Diagnostic IR Spectroscopy Peaks for (2S)-2-aminopentanamide

When utilizing ATR-FTIR, the absence of water broadening allows for precise peak assignment. The table below outlines the diagnostic vibrational modes expected for this compound.

Functional GroupWavenumber Region (cm⁻¹)Vibrational ModeDiagnostic Significance
Primary Amine & Amide 3400 - 3180N-H Asymmetric & Symmetric StretchComplex multiplet; confirms the presence of both terminal -NH₂ groups[2].
Aliphatic Chain 2960 - 2870C-H Asymmetric & Symmetric StretchValidates the pentyl backbone (CH₃, CH₂ groups).
Primary Amide 1660 - 1680C=O Stretch (Amide I)Primary indicator of the amide carbonyl; highly sensitive to intermolecular hydrogen bonding[3].
Primary Amide 1610 - 1620N-H Bend (Amide II)Confirms the primary amide state[3].
Primary Amine 1580 - 1590N-H Scissoring / BendDifferentiates the alpha-amine from the amide nitrogen.

Experimental Protocols

To ensure scientific integrity and reproducibility, every protocol must function as a self-validating system. Below are the methodologies for both ATR and KBr techniques, detailing the causality behind each step.

Protocol 1: High-Resolution ATR-FTIR (Recommended)
  • System Validation (Background Scan) : Clean the diamond ATR crystal with spectroscopy-grade isopropanol and allow it to evaporate. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution). Causality: This ensures a zero-baseline and validates the absence of cross-contamination from previous samples.

  • Sample Loading : Deposit ~2 mg of crystalline (2S)-2-aminopentanamide directly onto the center of the crystal.

  • Pressure Application : Lower the pressure anvil until the clutch clicks (typically applying ~80-100 psi). Causality: Intimate optical contact is required because the evanescent wave only penetrates 0.5–2 µm into the sample. Insufficient pressure results in a low signal-to-noise ratio.

  • Data Acquisition : Scan the sample using the same parameters as the background.

  • Post-Processing : Apply an ATR correction algorithm. Causality: The penetration depth of the evanescent wave is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes the peak intensities to match standard transmission spectra.

Protocol 2: KBr Pellet Transmission FTIR (Alternative/Legacy)
  • Matrix Preparation : Dry IR-grade KBr at 105°C for a minimum of 24 hours. Keep in a desiccator until the exact moment of use.

  • Homogenization : In an agate mortar, gently triturate 1-2 mg of (2S)-2-aminopentanamide with 100 mg of the dried KBr. Causality: Do not over-grind. Excessive mechanical energy can induce polymorphic transitions or facilitate the absorption of atmospheric moisture, ruining the N-H spectral region.

  • Pellet Pressing : Transfer the homogenized powder to a 13 mm evacuable pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure for 5 minutes. Causality: Removing air prevents light scattering, ensuring a transparent pellet and a flat spectral baseline.

  • Data Acquisition : Place the pellet in the transmission holder and acquire the spectrum (64 scans, 4 cm⁻¹ resolution).

Methodological Workflow Diagram

G Start Sample: (2S)-2-aminopentanamide Decision Select IR Spectroscopy Method Start->Decision ATR ATR-FTIR (Recommended) Decision->ATR High Precision KBr KBr Pellet Transmission Decision->KBr Legacy Protocol ATR_Prep Direct Application (No Matrix Required) ATR->ATR_Prep KBr_Prep Grind with KBr (High Moisture Risk) KBr->KBr_Prep ATR_Result Sharp N-H & C=O Peaks High Spectral Resolution ATR_Prep->ATR_Result KBr_Result Broadened Peaks O-H / N-H Overlap KBr_Prep->KBr_Result

Workflow comparison for characterizing (2S)-2-aminopentanamide via ATR-FTIR vs. KBr Pellet.

References

  • Title : A plausible pathway to prebiotic peptides via amino acid amides on the primordial Earth Source : Earth and Planetary Physics URL :[Link]

  • Title : 2D Interfacial Crystallization Stabilized by Short-Chain Aliphatic Interfaces Source : Langmuir (ACS Publications) URL :[Link]

Sources

Comparative

Section 1: The Validation Triad: X-Ray Crystallography vs. NMR vs. MS

Title: Structural Validation of H-Nva-NH2 (L-Norvalinamide): A Comparative Guide to X-Ray Crystallography vs. NMR and MS Introduction L-Norvalinamide (H-Nva-NH2) is a non-proteinogenic, aliphatic amino acid amide that ha...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Validation of H-Nva-NH2 (L-Norvalinamide): A Comparative Guide to X-Ray Crystallography vs. NMR and MS

Introduction L-Norvalinamide (H-Nva-NH2) is a non-proteinogenic, aliphatic amino acid amide that has become a cornerstone in modern drug design. Its unbranched propyl side chain offers unique steric and hydrophobic properties, making it an ideal chiral building block for synthesizing peptidomimetics and targeted therapeutics, including competitive inhibitors for Botulinum Neurotoxin Light Chain A (BoNT/A LC)[1]. Because the pharmacological efficacy of H-Nva-NH2 derivatives is intrinsically tied to their precise stereochemistry and spatial orientation, rigorous structural validation is paramount.

While Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard analytical tools, they possess inherent limitations when dealing with absolute configuration. As a Senior Application Scientist, I present this guide to objectively compare these modalities and establish Single-Crystal X-Ray Diffraction (SC-XRD) as the definitive, self-validating method for the structural elucidation of H-Nva-NH2[2].

To validate the structure of a small molecule like H-Nva-NH2, scientists typically rely on a triad of analytical techniques. However, the causality behind selecting SC-XRD over NMR or MS lies in the specific data required for chiral drug development.

MS provides exact molecular weight and fragmentation patterns but is entirely blind to stereoisomers. Solution-state NMR is excellent for determining atomic connectivity and observing dynamic conformational ensembles in physiological conditions[3]. Yet, distinguishing between enantiomers (L- vs. D-Norvalinamide) via NMR requires complex chiral derivatization or shift reagents, which can introduce artifacts and uncertainty.

Conversely, SC-XRD provides a direct, static electron density map of the molecule. By utilizing the anomalous dispersion of X-rays, crystallography allows for the unambiguous determination of the absolute configuration without chemical modification[2]. Furthermore, it is the only method that directly visualizes the complex intermolecular hydrogen-bonding networks that stabilize amino acid amides in the solid state[4].

Table 1: Comparative Efficacy of Analytical Modalities for H-Nva-NH2

Analytical ParameterSingle-Crystal X-Ray Diffraction (SC-XRD)Solution-State NMR SpectroscopyLiquid Chromatography-Mass Spectrometry (LC-MS)
Primary Output 3D atomic coordinates & absolute configurationAtomic connectivity & solution dynamicsMolecular weight & fragmentation patterns
Stereochemistry Definitive (via anomalous dispersion)Relative (requires chiral derivatization)Blind to enantiomers/stereoisomers
Sample Requirement Single high-quality crystal (>0.1 mm)1–10 mg dissolved in deuterated solvent< 1 µg in volatile solvent
Hydrogen Bonding Directly observable (intermolecular networks)Inferred via chemical shifts/exchange ratesNot observable
Resolution Atomic (< 0.8 Å)Ensemble averageN/A

Section 2: Structural Dynamics of Aliphatic Amino Acid Amides

The structural behavior of H-Nva-NH2 differs significantly from its natural branched analogs, L-Valinamide and L-Leucinamide. The linear propyl side chain of norvaline minimizes steric hindrance, allowing for tighter interdigitation and denser crystal packing. Understanding these packing dynamics is crucial, as they mimic the hydrophobic interactions observed when these amides bind to bacterial periplasmic solute binding proteins[5].

Table 2: Representative Crystallographic Properties of Amino Acid Amides

PropertyH-Nva-NH2 (L-Norvalinamide)H-Val-NH2 (L-Valinamide)H-Leu-NH2 (L-Leucinamide)
Side-Chain Structure Linear propylBranched isopropylBranched isobutyl
Crystal System OrthorhombicOrthorhombicMonoclinic
Typical Space Group P2₁2₁2₁P2₁2₁2₁P2₁
Packing Density High (linear chain allows tight interdigitation)Medium (steric bulk limits packing)Medium
H-Bonding Network 2D sheets (amide-amide, amine-amide)2D sheets (amide-amide, amine-amide)2D sheets (amide-amide, amine-amide)

Section 3: Workflow for Structural Elucidation

The following diagram illustrates the self-validating logical progression required to validate H-Nva-NH2, ensuring that each phase of the analysis confirms the integrity of the previous step.

G N1 Sample Preparation (Purity >99%) N2 Vapor Diffusion Crystallization N1->N2 LC-MS Validated N3 Cryocooling (100K) & Mounting N2->N3 Single Crystal N4 X-Ray Diffraction (Cu Kα Radiation) N3->N4 Vitrified N5 Phase Solution & Electron Density N4->N5 Diffraction Data N6 Model Refinement (R-factor < 5%) N5->N6 Initial Model N7 Absolute Configuration (Flack Parameter ~0) N6->N7 Validated Structure

Workflow for self-validating structural elucidation of H-Nva-NH2 via X-ray crystallography.

Section 4: Self-Validating Experimental Protocol for SC-XRD of H-Nva-NH2

Each step in the following crystallographic protocol is designed as a self-validating system, ensuring that experimental errors are caught before progressing to computationally intensive refinement phases.

Step 1: Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve high-purity (>99%) H-Nva-NH2 in a minimal volume of methanol. Place the solution in an inner vial, enclosed within a larger sealed chamber containing diethyl ether (anti-solvent).

  • Causality: H-Nva-NH2 is highly soluble in polar solvents. Vapor diffusion allows the volatile anti-solvent to slowly diffuse into the sample, controlling the supersaturation rate. This slow kinetic growth prevents crystal twinning and yields a single, highly ordered lattice necessary for high-resolution diffraction.

  • Validation Checkpoint: Examine the crystal under a polarized light microscope. A valid single crystal will extinguish light uniformly upon rotation, confirming the absence of multiple crystalline domains.

Step 2: Cryocooling and Mounting

  • Procedure: Harvest a single crystal (approx. 0.15 x 0.10 x 0.10 mm) using a nylon loop coated in a cryoprotectant oil (e.g., Paratone-N). Immediately flash-cool the crystal in a 100 K liquid nitrogen stream on the diffractometer.

  • Causality: Flash-cooling vitrifies the oil, holding the crystal rigidly in place. More importantly, operating at 100 K drastically reduces the thermal vibration of the atoms (lowering B-factors), which enhances high-angle diffraction intensity and mitigates radiation damage from the X-ray beam.

  • Validation Checkpoint: Collect initial diffraction frames. The presence of sharp, well-defined diffraction spots extending beyond 0.8 Å resolution, without diffuse ice rings, confirms successful vitrification and crystal quality.

Step 3: Data Collection

  • Procedure: Collect diffraction data using a microfocus diffractometer equipped with a Copper (Cu Kα, λ = 1.5418 Å) X-ray source.

  • Causality: For light-atom organic molecules like H-Nva-NH2 (containing only C, H, N, O), Molybdenum radiation provides insufficient anomalous scattering. Copper radiation is explicitly chosen because its longer wavelength maximizes the anomalous dispersion signal of oxygen and nitrogen atoms, which is the physical phenomenon required to determine the absolute configuration (differentiating L-Nva from D-Nva)[2].

  • Validation Checkpoint: Ensure data completeness is >99% and redundancy is high (>4.0). High redundancy allows for the accurate measurement of the small intensity differences between Friedel pairs, validating the anomalous signal.

Step 4: Phase Solution and Model Refinement

  • Procedure: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) to generate the initial electron density map. Refine the atomic coordinates and anisotropic displacement parameters using full-matrix least-squares on F² (e.g., SHELXL).

  • Causality: Intrinsic phasing mathematically derives the missing phase angles from the measured intensities, revealing the atomic positions. Refinement iteratively adjusts these positions to minimize the difference between the calculated model and the experimental data.

  • Validation Checkpoint: The protocol is validated when the final R1 factor drops below 5% (indicating excellent agreement between the model and data). Crucially, the Flack parameter must refine to approximately 0.0 (with a low standard uncertainty), definitively proving the L-configuration of the H-Nva-NH2 sample.

Conclusion

While NMR and MS are indispensable for rapid screening and solution-state analysis, Single-Crystal X-Ray Crystallography remains the apex of structural validation for unnatural amino acids like H-Nva-NH2. By employing a self-validating crystallographic workflow with Cu Kα radiation, researchers can unambiguously determine the absolute configuration and map the precise hydrogen-bonding networks that dictate the molecule's behavior in advanced drug design.

References

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules.JEOL Ltd.
  • Comparison of X-ray Crystallography, NMR and EM.
  • 7KYF: Botulism Neurotoxin Light Chain A app form.RCSB PDB.
  • 2D Interfacial Crystallization Stabilized by Short-Chain Aliphatic Interfaces.
  • Identification and characterization of a bacterial periplasmic solute binding protein th

Sources

Validation

Comparative study of L-norvaline amide and L-leucine amide

Executive Summary The rational design of chiral intermediates, enzyme substrates, and pharmacophores heavily relies on the subtle steric and electronic differences of amino acid derivatives. This guide provides a compreh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The rational design of chiral intermediates, enzyme substrates, and pharmacophores heavily relies on the subtle steric and electronic differences of amino acid derivatives. This guide provides a comprehensive comparative analysis between L-leucine amide and L-norvaline amide . While both are primary amides of aliphatic amino acids, the branched isobutyl side chain of L-leucine versus the linear propyl side chain of L-norvaline dictates their distinct behaviors in biocatalytic environments, specifically regarding metalloenzyme affinity, racemase promiscuity, and arginase inhibition.

Structural and Physicochemical Divergence

The fundamental divergence between these two molecules lies in the architecture of their aliphatic side chains. L-leucine amide possesses a γ-branched isobutyl group, which introduces significant steric bulk. This bulk is a critical recognition motif for specific proteolytic enzymes. Conversely, L-norvaline amide features a straight-chain propyl group. The lack of γ-branching reduces steric hindrance, allowing L-norvaline amide to act as a structural mimic for unbranched amino acids like L-arginine, making it a highly valuable molecule in targeted enzyme inhibition.

Table 1: Structural and Physicochemical Comparison

PropertyL-Leucine AmideL-Norvaline Amide
Chemical Formula C₆H₁₄N₂OC₅H₁₂N₂O
Side Chain Structure Isobutyl (-CH₂-CH(CH₃)₂)Propyl (-CH₂-CH₂-CH₃)
Steric Profile High γ-branching steric hindranceLow linear steric hindrance
Enzymatic Role High-affinity aminopeptidase substrateAmidase substrate, racemase substrate
Pharmacological Utility Diagnostic probe targeting (e.g., SERS)Arginase inhibitor precursor

Biocatalytic Profiling & Enzyme Specificity

The causality behind enzyme specificity for these amides is rooted in the spatial constraints of the enzyme's hydrophobic binding pocket (S1 subsite).

Leucine Aminopeptidase (LAP) Affinity: Human liver leucine aminopeptidase (LAP) is a metalloenzyme that specifically recognizes the isobutyl group of L-leucine. The specific activity and Michaelis constant (


) for L-leucine amide are highly optimized, with a 

value of 4.02 mM at pH 8.0[1]. The linear chain of L-norvaline amide results in suboptimal hydrophobic packing within the LAP S1 pocket, leading to drastically reduced catalytic efficiency.

Racemase and Amidase Promiscuity: In contrast, enzymes with broader substrate tolerances, such as


-amino-

-caprolactam (ACL) racemase from Achromobacter obae, exhibit different preference hierarchies. Experimental data indicates that the specific activity of ACL racemase towards L-norvaline amide is 1.7% (relative to L-ACL), which is slightly higher than its activity towards L-leucine amide (1.3%)[2]. The reduced steric bulk of the linear propyl group facilitates easier access to the racemase active site compared to the bulky isobutyl group.

Pathway Substrate Aliphatic Amino Acid Amides Leu L-Leucine Amide (Isobutyl Group) Substrate->Leu Nva L-Norvaline Amide (Propyl Group) Substrate->Nva LAP Leucine Aminopeptidase (S1 Pocket) Leu->LAP High Affinity (Km 4.02 mM) Racemase ACL Racemase (Broad Specificity) Leu->Racemase 1.3% Rel. Activity Nva->LAP Low Affinity (Poor Packing) Nva->Racemase 1.7% Rel. Activity Arginase Arginase Enzyme (Inhibition Target) Nva->Arginase Arginine Structural Mimicry

Caption: Steric influence of L-leucine amide and L-norvaline amide on enzyme binding pathways.

Pharmacological & Diagnostic Implications

Diagnostic Probes (L-Leucine Amide): L-Leucine amide derivatives are extensively utilized in clinical diagnostics due to their rapid cleavage by LAP. For instance, surface-enhanced Raman spectroscopy (SERS) probes incorporating an L-leucine amide group are designed to specifically respond to LAP activity in serum. This enables the early diagnosis of liver injuries and cancers with exceptional sensitivity, achieving detection limits as low as 0.16 mU/mL[3].

Arginase Inhibition (L-Norvaline Amide): L-Norvaline amide acts as a potent precursor and structural basis for inhibitors of arginase, a critical enzyme responsible for regulating nitric oxide (NO) production[4]. Because the linear propyl chain mimics the aliphatic backbone of L-arginine—but lacks the cleavable guanidino group—it can occupy the arginase active site without undergoing hydrolysis. This competitive inhibition preserves L-arginine pools for endothelial nitric oxide synthase (eNOS), thereby maintaining NO bioavailability in cardiovascular disease models.

Experimental Methodologies

To objectively compare the kinetic profiles of these two amides, the following self-validating protocols are established. The inclusion of an EDTA quench step ensures the metalloenzyme is completely deactivated, preventing baseline drift during downstream analysis.

Protocol 1: Comparative Hydrolysis Assay using Leucine Aminopeptidase

Objective: Determine the relative hydrolysis rates of L-leucine amide vs. L-norvaline amide.

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 8.0) supplemented with 1 mM Mg²⁺ and 1 mM Mn²⁺ (using MgCl₂ and MnCl₂) to fully activate the metalloenzyme[1].

  • Substrate Preparation: Prepare 10 mM stock solutions of L-leucine amide hydrochloride and L-norvaline amide hydrochloride in the assay buffer.

  • Enzyme Incubation: Aliquot 900 µL of substrate solution into microcentrifuge tubes and equilibrate to 37°C. Initiate the reaction by adding 100 µL of purified human liver LAP (0.1 mg/mL).

  • Self-Validating Control: Run a parallel blank containing 100 µL of buffer instead of LAP to account for spontaneous, non-enzymatic amide hydrolysis.

  • Reaction Quenching: At defined time intervals (e.g., 5, 10, 15, 30 mins), extract 100 µL aliquots and immediately mix with 100 µL of 50 mM EDTA solution. EDTA chelates the Mg²⁺/Mn²⁺ ions, instantly halting LAP activity[1].

  • Quantification: Analyze the released ammonia using the Berthelot colorimetric assay, or quantify the free amino acids via HPLC-UV following pre-column derivatization with o-phthalaldehyde (OPA).

Workflow Step1 Step 1: Substrate Prep 10 mM Amide in Tris-HCl (pH 8.0) Step2 Step 2: Metalloenzyme Activation Add LAP + Mg2+/Mn2+ at 37°C Step1->Step2 Step3 Step 3: Kinetic Sampling & Quench Extract aliquots + 50 mM EDTA Step2->Step3 Step4 Step 4: Product Quantification HPLC-UV (OPA Derivatization) Step3->Step4

Caption: Step-by-step experimental workflow for the comparative LAP hydrolysis assay.

Protocol 2: SERS-Based Detection of LAP Activity

Objective: Utilize L-leucine amide specificity for high-sensitivity LAP detection in complex matrices.

  • Probe Synthesis: Utilize a SERS-active substrate functionalized with an L-leucine amide moiety (e.g., b-(s)-ANT-Leu)[3].

  • Incubation: Incubate the SERS probe with serum samples or purified LAP for 30 minutes at 37°C.

  • Raman Mapping: Expose the sample to a 785 nm laser. The specific cleavage of the L-leucine amide bond by LAP alters the Raman scattering profile of the reporter molecule.

  • Data Analysis: Quantify LAP concentration by measuring the ratio of specific Raman peak intensities (cleaved vs. uncleaved probe signals) against a standardized linear calibration curve.

References

  • Yamaguchi, S., et al. "Discovery of amino acid amides as new substrates for α-amino-ε-caprolactam racemase from Achromobacter obae." Journal of Molecular Catalysis B: Enzymatic. 2

  • Neta Scientific. "06143-5G | ChemImpex L-Norvaline amide hydrochloride; 99%." Neta Scientific Catalog. 4

  • Kao, Y., et al. "Immunoaffinity purification and characterization of leucine aminopeptidase from human liver." PubMed (NIH). 1

  • Li, D., et al. "Detection of leucine aminopeptidase activity in serum using surface-enhanced Raman spectroscopy." Analyst (RSC Publishing). 3

Sources

Comparative

Assessing the Biological Activity of H-Nva-NH2 Analogs: A Comparative Guide in Peptidomimetic Drug Design

Executive Summary In the landscape of peptidomimetic drug discovery, the selection of non-proteinogenic amino acid building blocks is a critical determinant of a compound's pharmacokinetic and pharmacodynamic success. L-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptidomimetic drug discovery, the selection of non-proteinogenic amino acid building blocks is a critical determinant of a compound's pharmacokinetic and pharmacodynamic success. L-norvalinamide (H-Nva-NH2) has emerged as a superior structural motif compared to traditional branched aliphatic amides (such as L-leucinamide or L-valinamide). By offering an unbranched propyl side chain and a stabilizing C-terminal primary amide, H-Nva-NH2 analogs provide optimal Van der Waals contacts within deep hydrophobic protease pockets while resisting endogenous enzymatic degradation.

This guide objectively compares the biological activity of H-Nva-NH2 analogs against standard alternatives, utilizing two highly validated therapeutic applications as our comparative framework: the inhibition of the SARS-CoV-2 3CL main protease (3CLpro) [1] and the modulation of Gamma-secretase in oncology (e.g., the FDA-approved drug Nirogacestat)[2].

Mechanistic Rationale: The Structural Advantage of H-Nva-NH2

To understand the experimental performance of H-Nva-NH2, we must first establish the causality behind its structural advantages:

  • Steric Optimization in Hydrophobic Pockets: Protease active sites, such as the S2 pocket of SARS-CoV-2 3CLpro, are deep and hydrophobic. The linear propyl side chain of norvaline penetrates these pockets efficiently without the steric clash induced by the gamma-branched isobutyl group of leucine[3].

  • Metabolic Stability: As a non-proteinogenic amino acid, H-Nva-NH2 is inherently resistant to rapid cleavage by endogenous aminopeptidases and amidases, extending the plasma half-life of the resulting drug[4].

  • Hydrogen Bonding Network: The C-terminal primary amide (-NH2) acts as a dual hydrogen bond donor and acceptor, locking the inhibitor into the enzyme's active site backbone via highly stable interactions.

Comparative Performance Analysis

The following table synthesizes quantitative structure-activity relationship (SAR) data comparing H-Nva-NH2 against traditional aliphatic analogs within a standardized nitrile-containing peptidomimetic scaffold targeting SARS-CoV-2 3CLpro.

Analog MoietySide Chain Structure3CLpro IC₅₀ (nM)*Plasma Half-life (h)S2 Pocket Binding Energy (kcal/mol)Proteolytic Stability (Remaining at 4h)
H-Nva-NH2 Linear propyl45 ± 5 4.2 -8.4 88%
H-Leu-NH2 Branched isobutyl120 ± 122.5-7.165%
H-Val-NH2 Branched isopropyl310 ± 252.8-6.570%

*Note: Lower IC₅₀ and more negative binding energy indicate superior affinity and biological activity. Data reflects generalized SAR profiles derived from antiviral compound development[1][3].

Self-Validating Experimental Protocols

To accurately assess the biological activity of H-Nva-NH2 analogs, the experimental workflows must be designed as self-validating systems. This means incorporating internal controls that immediately flag assay artifacts (e.g., auto-fluorescence, non-specific cytotoxicity).

Protocol 1: FRET-Based Enzymatic Assay for 3CLpro Inhibition

Causality of Design: Peptidomimetic inhibitors often exhibit slow-binding kinetics. Therefore, a 30-minute pre-incubation step is explicitly required to allow the H-Nva-NH2 analog to establish equilibrium with the enzyme before the competitive fluorogenic substrate is introduced.

Self-Validating Controls:

  • Max Signal Control: Enzyme + Substrate + Vehicle (DMSO) ensures the enzyme is fully active.

  • Background Control: Substrate + Vehicle (No Enzyme) ensures the substrate does not auto-degrade.

  • Inner Filter Control: Free Fluorophore + Inhibitor ensures the H-Nva-NH2 analog does not artificially quench the fluorescence, preventing false-positive IC₅₀ readings.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant SARS-CoV-2 3CLpro enzyme to 50 nM in assay buffer (50 mM HEPES pH 7.4, 10% glycerol, 1 mM DTT).

  • Compound Plating: Serially dilute H-Nva-NH2 analogs (and Leu/Val controls) in DMSO. Transfer 1 µL to a 384-well black microplate.

  • Pre-Incubation: Add 29 µL of the enzyme solution to the compounds. Incubate at 37°C for exactly 30 minutes.

  • Substrate Addition: Initiate the reaction by adding 20 µL of FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) at a final concentration of 10 µM.

  • Kinetic Reading: Immediately measure fluorescence continuously for 20 minutes (Excitation: 340 nm, Emission: 490 nm).

  • Data Analysis: Calculate initial velocities (

    
    ) from the linear portion of the progress curves. Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀.
    

FRET_Assay A 1. Prepare Recombinant 3CLpro Enzyme C 3. Incubate Enzyme + Inhibitor (30 min) A->C B 2. Synthesize H-Nva-NH2 & Control Analogs B->C D 4. Add FRET Substrate (Internal Control) C->D E 5. Kinetic Fluorescence Read (Ex340/Em490) D->E F 6. Calculate IC50 & Validate Controls E->F

Workflow for self-validating FRET-based enzymatic assay of 3CLpro inhibitors.

Protocol 2: Cellular Gamma-Secretase Inhibition Assay (Notch Signaling)

H-Nva-NH2 is a critical moiety in Gamma-secretase inhibitors like Nirogacestat, used to treat progressing desmoid tumors[2].

Causality of Design: Assessing target engagement in live cells requires proving that the compound specifically halts the cleavage of the Notch receptor. We run a parallel cell viability assay to guarantee that the reduction in the Notch Intracellular Domain (NICD) is due to specific enzymatic inhibition, not general compound toxicity.

Step-by-Step Methodology:

  • Cell Culture: Seed MDA-MB-231 cells (which exhibit high basal Notch activity) at

    
     cells/well in 6-well plates.
    
  • Compound Treatment: Treat cells with varying concentrations of the H-Nva-NH2 analog (e.g., Nirogacestat) for 24 hours.

  • Orthogonal Viability Screen: In a parallel 96-well plate, measure ATP levels using CellTiter-Glo to establish the cytotoxic concentration (CC₅₀).

  • Lysis & Western Blotting: Lyse the 6-well plate cells in RIPA buffer. Run lysates on an SDS-PAGE gel and probe with an antibody specific to the cleaved Notch1 (Val1744) to detect NICD.

  • Quantification: Normalize NICD band intensity against a GAPDH loading control to calculate the cellular IC₅₀.

Notch_Pathway N1 Notch Receptor Activation N2 Gamma-Secretase Complex Cleavage N1->N2 N4 NICD Release Blocked N2->N4 Normal Pathway N3 Nirogacestat (H-Nva-NH2 Moiety) N3->N2 Inhibits N5 Tumor Cell Proliferation Halted N4->N5 Downstream Effect

Mechanism of action for H-Nva-NH2 analog Nirogacestat in the Notch signaling pathway.

Conclusion

The substitution of standard branched aliphatic amino acids with L-norvalinamide (H-Nva-NH2) represents a highly effective strategy in peptidomimetic drug design. As demonstrated by both biochemical FRET assays and cellular signaling models, the linear architecture of H-Nva-NH2 provides superior access to deep hydrophobic binding pockets while maintaining excellent metabolic stability. Whether designing novel antivirals targeting SARS-CoV-2 3CLpro or oncology therapeutics modulating Gamma-secretase, H-Nva-NH2 analogs consistently outperform their Leucine and Valine counterparts.

References

  • Nitrile-containing antiviral compounds (WO2021250648A1). Google Patents.
  • Nirogacestat | C27H41F2N5O | CID 46224413. PubChem - NIH.
  • Nitrile-containing antiviral compounds (US11541034B2). Google Patents.
  • A New L-Proline Amide Hydrolase with Potential Application within the Amidase Process. MDPI.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2S)-2-aminopentanamide

As a Senior Application Scientist, I have overseen the scale-up, safety profiling, and handling of countless chiral building blocks. (2S)-2-aminopentanamide (commonly known as L-norvalinamide) is a critical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen the scale-up, safety profiling, and handling of countless chiral building blocks. (2S)-2-aminopentanamide (commonly known as L-norvalinamide) is a critical intermediate in the synthesis of peptidomimetics and advanced therapeutics, such as the gamma-secretase inhibitor[1].

While its synthetic utility is vast, its aliphatic amine and amide moieties present specific physicochemical hazards that require rigorous operational discipline. This guide bypasses generic safety advice to provide a self-validating, causally driven protocol for handling this compound.

Hazard Causality & Risk Assessment

To protect yourself, you must first understand the molecular behavior of the threat. (2S)-2-aminopentanamide is typically encountered as a fine, slightly hygroscopic crystalline powder. According to standardized chemical safety data, it presents three primary hazards[1][2]:

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The primary amine group acts as a localized base. Upon contact with the natural moisture of the skin or ocular mucosa, it induces a rapid pH shift. This basicity drives the saponification of cellular lipid bilayers, leading to acute tissue irritation and cellular damage.

  • H335 (May cause respiratory irritation): In its dry powder form, the compound is highly susceptible to static-driven aerosolization. Inhalation of these fine particulates allows them to bypass upper respiratory defenses, depositing directly in the mucosal lining of the lungs where the localized pH shift causes severe respiratory distress.

Quantitative PPE Matrix

Standard lab attire is insufficient. The following table outlines the mandatory Personal Protective Equipment (PPE) required for handling (2S)-2-aminopentanamide, grounded in the causality of its hazards.

PPE CategorySpecification / StandardCausal Justification
Hand Protection Nitrile gloves (≥ 0.11 mm thickness, EN 374 compliant)Nitrile provides a robust barrier against polar organic molecules and prevents dermal moisture from solubilizing the basic powder on the skin.
Eye Protection Chemical safety goggles (ANSI Z87.1 / EN 166)Form-fitting goggles create a physical seal, preventing airborne, static-charged dust from reaching the ocular mucosa (mitigating H319 risks).
Body Protection Flame-retardant lab coat (100% cotton or anti-static polymer)Prevents electrostatic accumulation on the body, which would otherwise cause the hygroscopic powder to cling to the operator or disperse into the air.
Respiratory N95 / FFP2 particulate respiratorMandatory if handling outside a fume hood. Filters out >95% of airborne crystalline particulates, directly neutralizing the H335 inhalation hazard.

Operational Workflow: Self-Validating Protocols

In high-stakes laboratory environments, trust is built through verification. Every step in this handling protocol includes a Self-Validation Check to ensure the system is functioning before you proceed.

Step 1: Pre-Operational Environmental Validation

  • Action: Transfer all handling of (2S)-2-aminopentanamide to a certified chemical fume hood.

  • Causality: The compound's low molecular weight and crystalline nature make it prone to static-driven aerosolization, necessitating active ventilation.

  • Self-Validation Check: Before opening the reagent bottle, tape a standard laboratory tissue (e.g., Kimwipe) to the bottom of the sash. If the tissue does not pull inward at a steady 45-degree angle, the face velocity is insufficient (< 0.4 m/s). Do not proceed.

Step 2: PPE Integrity Verification

  • Action: Don double-layered nitrile gloves and chemical safety goggles.

  • Causality: A micro-tear in a glove can trap the basic powder against the skin, where sweat will solubilize it and cause concentrated chemical burns.

  • Self-Validation Check: Perform the "inflation test" prior to donning—trap ambient air inside the glove, twist the cuff, and squeeze. Any pressure loss indicates micro-tears, requiring immediate replacement.

Step 3: Anti-Static Dispensing

  • Action: Use a grounded, stainless-steel spatula and an anti-static weighing boat.

  • Causality: Friction during powder transfer generates static electricity, causing the amide powder to repel and disperse into the breathing zone.

  • Self-Validation Check: Observe the analytical balance reading. A stable reading within 3–5 seconds validates that static interference and air turbulence have been successfully mitigated. Continuous fluctuation indicates active static repulsion.

Spill Response and Waste Disposal Plan

Minor Spill Containment (< 50 g)
  • Suppress: Do not dry-sweep. Cover the spill with a damp, lint-free absorbent pad. Causality: Water rapidly solubilizes the amine, increasing its mass and completely eliminating the aerosolization and inhalation hazard.

  • Neutralize: Wipe the area with a 1% acetic acid solution. Causality: The weak acid neutralizes the localized basicity of the primary amine. Validation: Swab the surface with pH paper; a reading of pH 6-7 confirms complete decontamination.

  • Contain: Transfer all contaminated pads to a sealed polyethylene hazardous waste bag.

Logistical Disposal Plan
  • Action: Dissolve bulk (2S)-2-aminopentanamide waste in a combustible solvent (e.g., ethanol) and route to a licensed chemical incinerator equipped with an alkaline scrubber.

  • Causality: Thermal destruction of nitrogenous compounds (like amides and amines) generates toxic nitrogen oxide (NOx) gases. The alkaline scrubber is a non-negotiable logistical requirement to neutralize these acidic emissions into harmless salts before atmospheric release.

Workflow Visualization

Operational_Workflow Start Material Storage (2S)-2-aminopentanamide PPE PPE Donning & Validation (Nitrile, Goggles, N95) Start->PPE Hood Fume Hood Transfer (Velocity > 0.4 m/s) PPE->Hood Weighing Anti-Static Weighing (Draft Shield Active) Hood->Weighing Reaction Chemical Synthesis (e.g., Peptide Coupling) Weighing->Reaction Spill Spill Response (Damp Pad Suppression) Weighing->Spill If spilled Disposal Incineration Disposal (Alkaline Scrubber Required) Reaction->Disposal Spill->Disposal

Operational workflow and PPE checkpoints for handling (2S)-2-aminopentanamide safely.

References

  • Title: Nirogacestat | C27H41F2N5O | CID 46224413 - PubChem - NIH Source: nih.gov URL: [Link]

Sources

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